Pde4-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18F2N4O3S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-N-(pyrimidin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H18F2N4O3S/c21-20(22)29-15-5-4-13(8-16(15)28-10-12-2-3-12)19-26-14(11-30-19)18(27)25-9-17-23-6-1-7-24-17/h1,4-8,11-12,20H,2-3,9-10H2,(H,25,27) |
InChI Key |
JPSNQYVCZLHLJM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitors, Featuring the Novel Inhibitor Pde4-IN-5
Disclaimer: Information regarding a specific compound designated "Pde4-IN-24" was not publicly available at the time of this writing. This guide will, therefore, provide a comprehensive overview of the mechanism of action of the Phosphodiesterase 4 (PDE4) inhibitor class of molecules. We will use the novel inhibitor Pde4-IN-5 as a central example, supplemented with data from the well-characterized and clinically approved drugs Roflumilast and Apremilast to provide a thorough and data-rich resource for researchers, scientists, and drug development professionals.
Introduction to Phosphodiesterase 4
Phosphodiesterase 4 (PDE4) is a family of enzymes that plays a crucial role in regulating intracellular signaling pathways.[1][2] Specifically, PDE4 enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, immune responses, and neuronal activity.[1][3][4] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative splicing.[5] These isoforms are expressed in various tissues and cell types, with particularly high levels in immune and inflammatory cells, as well as in the central nervous system.[4][6][7] By hydrolyzing cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP), PDE4 enzymes act as key regulators of cAMP homeostasis and signaling.[4][8]
Core Mechanism of Action of PDE4 Inhibitors
The primary mechanism of action of PDE4 inhibitors is the competitive inhibition of the PDE4 enzyme's active site.[9] By binding to the enzyme, these inhibitors prevent the hydrolysis of cAMP, leading to an accumulation of intracellular cAMP levels.[4][8][9] This elevation in cAMP concentration enhances the activity of downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[9]
The activation of these downstream pathways triggers a cascade of events that ultimately result in a broad range of anti-inflammatory and immunomodulatory effects.[10] In immune cells, for instance, increased cAMP levels are associated with the suppression of pro-inflammatory cytokine production (e.g., TNF-α, interleukins) and an increase in the production of anti-inflammatory cytokines.[10] This modulation of cytokine balance contributes to the therapeutic efficacy of PDE4 inhibitors in various inflammatory conditions.[10]
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References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. What are PDE4 modulators and how do they work? [synapse.patsnap.com]
Pde4-IN-24: A Technical Guide to its Function as a Selective PDE4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde4-IN-24, also identified as compound 14h, is a potent and selective small molecule inhibitor of phosphodiesterase 4D (PDE4D).[1][2][3] Developed as a potential therapeutic agent for inflammatory skin conditions, its primary function is to modulate the inflammatory response by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for an audience of researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the active site of the PDE4D enzyme.[1][2][3] The PDE4 enzyme family is responsible for the hydrolysis of cAMP into its inactive form, 5'-adenosine monophosphate (5'-AMP). By inhibiting PDE4D, this compound effectively increases the intracellular concentration of cAMP. This elevation in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn leads to the modulation of gene expression related to inflammation. A key outcome of this pathway is the suppression of pro-inflammatory cytokine production and the potential enhancement of anti-inflammatory mediators.
References
Pde4-IN-24 role in cyclic AMP signaling
An In-depth Technical Guide on the Role of Novel Phosphodiesterase 4 (PDE4) Inhibitors in Cyclic AMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger that regulates a multitude of cellular processes, including inflammation, immune responses, and neuronal activity.[1][2] The intracellular concentration of cAMP is meticulously controlled by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3] The PDE4 enzyme family, which is primarily expressed in immune and inflammatory cells, specifically hydrolyzes cAMP and is a key regulator of its signaling.[4][5] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate anti-inflammatory and other therapeutic effects.[3] This document provides a comprehensive technical overview of the role of novel PDE4 inhibitors, exemplified by the hypothetical molecule Pde4-IN-X, in modulating cAMP signaling. It includes a summary of quantitative data for representative PDE4 inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways and experimental workflows.
The Cyclic AMP Signaling Pathway and the Role of PDE4
The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which stimulate adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration leads to the activation of PKA and EPAC. PKA phosphorylates a wide range of substrate proteins, including transcription factors like CREB, to regulate gene expression and cellular function. EPACs act as guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2, influencing processes such as cell adhesion and junction formation.
The PDE4 family of enzymes, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), plays a crucial role in terminating this signaling by hydrolyzing cAMP to AMP.[5][6] The distinct tissue distribution and subcellular localization of these isoforms allow for fine-tuned regulation of cAMP signaling in different cellular compartments.[7]
Mechanism of Action of Pde4-IN-X
Pde4-IN-X, a representative novel small molecule inhibitor of phosphodiesterase 4, exerts its biological effects by preventing the degradation of cAMP. By binding to the active site of PDE4 enzymes, Pde4-IN-X competitively inhibits the hydrolysis of cAMP to 5'-AMP.[8] This inhibition leads to an accumulation of intracellular cAMP, thereby amplifying the signaling downstream of adenylyl cyclase activation. The sustained elevation of cAMP levels enhances the activity of PKA and EPAC, resulting in a cascade of anti-inflammatory responses. These include the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-23, IFN-γ) and the induction of anti-inflammatory mediators (e.g., IL-10).
Figure 1: Pde4-IN-X inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Quantitative Data for Representative PDE4 Inhibitors
The following table summarizes key quantitative data for several well-characterized PDE4 inhibitors. This data is essential for comparing the potency and selectivity of novel inhibitors like Pde4-IN-X.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Roflumilast | PDE4 | 0.8 | Recombinant human PDE4 | [9] |
| Apremilast | PDE4 | 74 | Human recombinant PDE4D | [5] |
| Crisaborole | PDE4 | 49 | Recombinant human PDE4B | [5] |
| Rolipram | PDE4 | 110 | Rat brain PDE4 | [10] |
| Cilomilast | PDE4 | 120 | Human neutrophil PDE4 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of novel PDE4 inhibitors.
PDE4 Enzymatic Assay
Objective: To determine the in vitro potency of a test compound (e.g., Pde4-IN-X) in inhibiting the enzymatic activity of PDE4.
Principle: This assay measures the conversion of cAMP to AMP by a recombinant PDE4 enzyme. The amount of AMP produced is quantified, and the inhibitory effect of the test compound is determined.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (Pde4-IN-X)
-
3H-cAMP (for radiometric assay) or a commercial non-radiometric kit (e.g., HTRF, fluorescence polarization)
-
96-well or 384-well assay plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In an assay plate, add the test compound dilutions, the PDE4 enzyme, and the assay buffer.
-
Initiate the enzymatic reaction by adding the cAMP substrate (containing a tracer amount of 3H-cAMP for the radiometric method).
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).
-
Quantify the amount of product formed (e.g., 3H-AMP) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP Measurement Assay
Objective: To measure the effect of a test compound on intracellular cAMP levels in a cellular context.
Principle: This assay utilizes cells that endogenously or recombinantly express the target PDE4. Following treatment with the test compound and a stimulator of adenylyl cyclase, the intracellular cAMP concentration is measured using a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing a specific PDE4 isoform)
-
Cell culture medium
-
Test compound (Pde4-IN-X)
-
Adenylyl cyclase stimulator (e.g., forskolin (B1673556) or a specific GPCR agonist)
-
cAMP HTRF assay kit
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.
-
Lyse the cells and perform the HTRF assay according to the manufacturer's instructions. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 value.[3]
TNF-α Release Assay from Human PBMCs
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of TNF-α from stimulated human immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of TNF-α production in monocytes and macrophages. PDE4 inhibitors are known to suppress this inflammatory response.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (Pde4-IN-X)
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.[3]
Figure 2: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.
Conclusion
Novel PDE4 inhibitors, represented here by Pde4-IN-X, hold significant promise as therapeutic agents for a range of inflammatory and neurological disorders. By selectively targeting the PDE4-mediated degradation of cAMP, these molecules can effectively upregulate the anti-inflammatory and cytoprotective signaling pathways. The in-depth characterization of these inhibitors through a combination of enzymatic, cellular, and functional assays, as detailed in this guide, is crucial for advancing their development into clinically effective treatments. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of phosphodiesterase 4-mediated cyclic AMP signaling in pharmacotherapy for substance dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Pde4-IN-24: A Technical Guide to a Potent and Selective Phosphodiesterase 4D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pde4-IN-24, a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D), and the broader context of phosphodiesterase 4 (PDE4) inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the core mechanism of action of PDE4 inhibitors, presents the specific quantitative data for this compound, and provides a series of detailed experimental protocols for the characterization of such inhibitors. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the underlying scientific principles.
Introduction to Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a crucial family of enzymes responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By catalyzing the hydrolysis of cAMP to adenosine monophosphate (AMP), PDE4 plays a pivotal role in regulating intracellular cAMP levels and, consequently, a multitude of cellular processes. PDE4 is predominantly expressed in immune, inflammatory, and central nervous system cells. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). The activation of these pathways results in a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. This makes PDE4 a compelling therapeutic target for a variety of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and asthma.[2]
This compound: A Potent and Selective PDE4D Inhibitor
This compound is a novel and potent inhibitor of the PDE4D isoform. Its high potency and selectivity make it a valuable tool for investigating the specific roles of PDE4D in various physiological and pathological processes.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Catalog Number | HY-169981 | MedchemExpress[3] |
| Target | PDE4D | MedchemExpress[3] |
| IC50 | 0.57 nM | MedchemExpress[3] |
| Selectivity | >4100-fold over other PDE families | MedchemExpress[3] |
| Molecular Formula | C20H18F2N4O3S | MedchemExpress[3] |
| SMILES | O=C(NCC1=NC=CC=N1)C2=CSC(C3=CC=C(C(OCC4CC4)=C3)OC(F)F)=N2 | MedchemExpress[3] |
Core Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 by compounds like this compound directly impacts the cAMP signaling cascade, leading to a reduction in inflammatory responses.
Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the characterization of PDE4 inhibitors like this compound.
Biochemical Assay: PDE4 Enzyme Inhibition for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4D enzyme.
Materials:
-
Recombinant human PDE4D enzyme
-
Cyclic AMP (cAMP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
This compound
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant PDE4D enzyme, and assay buffer.
-
Initiate the reaction by adding a mixture of [3H]-cAMP and unlabeled cAMP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation or the addition of a stop buffer.
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin.[4]
-
Add scintillation fluid and measure the radioactivity of the [3H]-adenosine in a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[5]
Cell-Based Assay: Measurement of Intracellular cAMP Levels
This assay determines the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in a relevant cell line.
Materials:
-
A suitable cell line (e.g., HEK293, U937, or primary cells like PBMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for a further period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[6]
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample and plot it against the inhibitor concentration to observe the dose-dependent effect.
Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production
This assay evaluates the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to suppress the production of the pro-inflammatory cytokine TNF-α.
Objective: To determine the IC50 of this compound for the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash and resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of this compound for 1 hour.[4]
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.[4]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[4]
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of TNF-α release.[4]
In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice
This in vivo model is widely used to assess the anti-inflammatory potential of compounds in the context of acute lung injury.
Objective: To evaluate the efficacy of this compound in reducing LPS-induced lung inflammation in a mouse model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into treatment groups: vehicle control, LPS + vehicle, and LPS + this compound (at various doses).
-
Administer this compound or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) 1 hour before the LPS challenge.[7]
-
Anesthetize the mice and administer LPS (e.g., 10-50 µg in 50 µL sterile saline) via intranasal or intratracheal instillation.[7]
-
At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration, euthanize the mice.[7]
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Process the lung tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory mediators (e.g., cytokines via ELISA or qPCR).
-
Analyze the total and differential cell counts in the BAL fluid and assess the histopathological changes in the lung tissue.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the characterization of a novel PDE4 inhibitor.
Conclusion
This compound is a valuable research tool for elucidating the specific functions of PDE4D. Its high potency and selectivity allow for precise pharmacological interrogation of the PDE4D enzyme in various in vitro and in vivo models. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other novel PDE4 inhibitors. A thorough understanding of the PDE4-cAMP signaling pathway and the application of standardized experimental methodologies are crucial for the successful development of new therapeutics targeting this important enzyme family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pde4-IN-24: A Representative Technical Guide on Target Specificity and Selectivity of PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of phosphodiesterase 4 (PDE4) inhibitors, a critical class of molecules for the treatment of various inflammatory diseases. As a specific compound "Pde4-IN-24" is not identifiable in public literature, this document will focus on the well-established principles and data from representative PDE4 inhibitors to serve as a detailed resource.
Introduction to PDE4 as a Therapeutic Target
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that governs a wide array of cellular functions, including inflammation, immune responses, and cell proliferation.[1][2] The intracellular levels of cAMP are meticulously regulated by phosphodiesterases (PDEs), a superfamily of enzymes that catalyze the hydrolysis of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP and is predominantly expressed in immune, epithelial, and brain cells.[3][4][5] This central role in regulating cAMP in inflammatory cells makes PDE4 an attractive target for therapeutic intervention in diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][6]
The four PDE4 subtypes are encoded by different genes and give rise to over 20 different isoforms through alternative splicing.[1][2] These isoforms exhibit distinct tissue distribution and play different roles in cellular processes.[5] Notably, PDE4B and PDE4D are considered the primary drivers of the anti-inflammatory effects of PDE4 inhibitors, as they are the main subtypes expressed in immune cells.[2] Conversely, inhibition of PDE4D has been associated with side effects like emesis.[4][5] Therefore, developing inhibitors with specific selectivity profiles against different PDE4 subtypes is a key strategy to maximize therapeutic efficacy while minimizing adverse effects.
Target Specificity and Selectivity of Representative PDE4 Inhibitors
The development of PDE4 inhibitors has evolved from non-selective, first-generation compounds like Rolipram to more recent drugs with improved selectivity profiles. The table below summarizes the inhibitory activity (IC50 values) of several well-known PDE4 inhibitors against the four subtypes.
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Selectivity Notes | Reference |
| Roflumilast | 0.7 - 0.9 | 0.2 - 0.7 | 3.0 - 4.3 | 0.2 - 0.4 | Pan-PDE4 inhibitor | [1] |
| Apremilast | - | - | - | - | Pan-PDE4 inhibitor | [1] |
| Rolipram | - | - | - | - | First-generation selective PDE4 inhibitor | [3][6] |
| Crisaborole | - | - | - | - | - | [4] |
| Compound 22 | - | 13 (PDE4B2) | - | - | 433-fold selectivity for PDE4B2 over PDE4D2 | [3] |
| Compound 31 | - | 0.42 | - | - | High affinity and selectivity for PDE4B | [3] |
| NVP | - | - | - | - | 88-, 49-, and 68-fold selectivity for PDE4D over PDE4A, PDE4B, and PDE4C, respectively. | [5] |
Note: A hyphen (-) indicates that specific, directly comparable IC50 values for all four subtypes were not available in the provided search results. The table presents a summary of the available information.
Experimental Protocols for Determining Target Specificity and Selectivity
Accurate assessment of an inhibitor's potency and selectivity is paramount in drug development. Below are generalized protocols for key experiments used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PDE4 subtypes.
Principle: This assay measures the enzymatic activity of a recombinant PDE4 enzyme in the presence of varying concentrations of the inhibitor. The activity is typically monitored by measuring the depletion of the cAMP substrate or the formation of the AMP product.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
cAMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagents (e.g., fluorescently labeled AMP antibody or a coupled enzyme system)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the recombinant PDE4 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for cAMP Accumulation
Objective: To assess the functional activity of a PDE4 inhibitor in a cellular context by measuring its effect on intracellular cAMP levels.
Principle: In whole cells, PDE4 inhibitors block the degradation of cAMP, leading to its accumulation. This accumulation can be stimulated by an adenylyl cyclase activator (e.g., forskolin) and quantified using various methods.
Materials:
-
A suitable cell line expressing the target PDE4 subtypes (e.g., human peripheral blood mononuclear cells (PBMCs) or a transfected cell line)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Adenylyl cyclase activator (e.g., forskolin)
-
Cell lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based biosensors)
-
Microplate reader
Procedure:
-
Seed the cells in a microplate and culture them until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the PDE4 signaling pathway and a typical workflow for inhibitor profiling.
Caption: The PDE4 signaling pathway, illustrating the role of PDE4 in cAMP degradation and the mechanism of action of PDE4 inhibitors.
Caption: A generalized workflow for the preclinical profiling of a novel PDE4 inhibitor.
Conclusion
The specificity and selectivity of PDE4 inhibitors are critical determinants of their therapeutic potential and safety profile. A thorough understanding of a compound's activity against all four PDE4 subtypes, as well as its off-target effects, is essential for successful drug development. The methodologies and data presented in this guide, using representative examples, provide a framework for the evaluation of novel PDE4 inhibitors. The continued development of subtype-selective inhibitors holds the promise of delivering more effective and better-tolerated treatments for a range of inflammatory and neurological disorders.
References
- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-24: A Technical Overview of Its PDE4D Isoform Selectivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the available data on Pde4-IN-24, a potent inhibitor of phosphodiesterase 4 (PDE4). The primary focus of this document is to delineate its isoform selectivity profile. However, it is important to note that publicly available information is currently limited to its activity against the PDE4D isoform.
Core Data Presentation
The inhibitory activity of this compound has been quantified against the PDE4D isoform. The following table summarizes the known half-maximal inhibitory concentration (IC50) value. Data for other PDE4 isoforms (PDE4A, PDE4B, and PDE4C) is not available in the public domain as of the latest literature search.
| Isoform | IC50 (nM) |
| PDE4D | 0.57[1][2][3] |
| PDE4A | Data not available |
| PDE4B | Data not available |
| PDE4C | Data not available |
The PDE4 Signaling Pathway and the Role of Inhibitors
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. The PDE4 family, consisting of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), specifically hydrolyzes cAMP. By doing so, PDE4 enzymes play a critical role in regulating intracellular cAMP levels.
The inhibition of PDE4 leads to an accumulation of cAMP within the cell. This elevation in cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA triggers a cascade of phosphorylation events that modulate the function of numerous substrate proteins, leading to a variety of cellular responses. These responses are highly dependent on the specific cell type and the localized protein complexes, often referred to as "signalosomes," where these signaling events take place. Due to their role in modulating cAMP signaling, PDE4 inhibitors have been investigated for their therapeutic potential in a range of conditions, including inflammatory diseases.
Experimental Protocols
While specific experimental protocols for the determination of the IC50 value of this compound are not detailed in the available literature, a general methodology for assessing PDE4 inhibitor potency can be described. Biochemical assays are commonly employed to quantify the enzymatic activity of PDE4 isoforms in the presence of an inhibitor.
A widely used method is a two-step enzymatic assay. In the first step, the PDE4 enzyme is incubated with its substrate, cAMP. The PDE4-mediated hydrolysis of cAMP produces 5'-AMP. In the second step, a 5'-nucleotidase is added, which dephosphorylates 5'-AMP to adenosine and inorganic phosphate (B84403). The amount of inorganic phosphate generated is then quantified, often using a malachite green-based colorimetric reagent. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
The following diagram illustrates a generalized workflow for determining the IC50 of a PDE4 inhibitor.
References
An In-depth Technical Guide to PDE4 Inhibition, Featuring Roflumilast as a Core Example
Introduction: Phosphodiesterase 4 (PDE4) is an enzyme of significant interest in drug development due to its critical role in regulating intracellular signaling pathways associated with inflammation. As a key enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), PDE4 is a prime target for therapeutic intervention in a variety of inflammatory diseases. This guide provides a comprehensive technical overview of PDE4 inhibition, with a focus on the well-characterized inhibitor roflumilast (B1684550), as specific literature for "Pde4-IN-24" is not available in the public domain. The information presented here is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive 5'-AMP.[1] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly expressed in immune and inflammatory cells.[2] By inhibiting PDE4, the degradation of cAMP is blocked, leading to an accumulation of intracellular cAMP.[3]
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes. This leads to a downregulation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and an upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[4] This anti-inflammatory effect is the primary mechanism through which PDE4 inhibitors exert their therapeutic effects in diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[3][5]
Quantitative Data for Roflumilast
The following tables summarize the in vitro activity, pharmacokinetic properties, and clinical efficacy of roflumilast.
Table 1: In Vitro Inhibitory Activity of Roflumilast against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Reference |
| PDE4A1 | 0.7 | [6] |
| PDE4A4 | 0.9 | [6] |
| PDE4B | 0.84 | [1][6] |
| PDE4B1 | 0.7 | [6] |
| PDE4B2 | 0.2 | [6] |
| PDE4C1 | 3.0 | [6] |
| PDE4C2 | 4.3 | [6] |
| PDE4D | 0.68 | [1][6] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacokinetic Parameters of Oral Roflumilast in Healthy Adults
| Parameter | Roflumilast | Roflumilast N-oxide (active metabolite) | Reference |
| Tmax (hours) | ~1 | ~8 | [7] |
| Cmax (ng/mL) | 6.01 (after 500 µg dose) | 21.7 (after 500 µg dose) | [8] |
| Half-life (t½) | ~17 hours | ~30 hours | [9] |
| Bioavailability | 79% | - | [9] |
| Metabolism | Hepatic (CYP3A4 and CYP1A2) | - | [9][10] |
| Excretion | Primarily renal | Primarily renal | [11] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
Table 3: Summary of Roflumilast Clinical Trial Efficacy Data
| Indication | Trial | Key Finding | Reference |
| COPD | RECORD (Phase III) | Roflumilast (500 µg daily) improved FEV1 by +97 mL and significantly reduced exacerbations compared to placebo. | [12] |
| Plaque Psoriasis | DERMIS-1 & 2 (Phase III) | Roflumilast 0.3% cream showed an Investigator Global Assessment success rate of 42.4% and 37.5% respectively, compared to ~6% for vehicle at 8 weeks. | [13] |
| Plaque Psoriasis | PSORRO (Phase II) | At week 12, 35% of patients on oral roflumilast (500 µg daily) achieved PASI75, compared to 0% on placebo. | [14] |
FEV1: Forced Expiratory Volume in 1 second; PASI75: 75% reduction in Psoriasis Area and Severity Index.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.[6]
Principle: This assay measures the enzymatic activity of PDE4, which hydrolyzes a fluorescently labeled cAMP substrate (FAM-cAMP). When the substrate is hydrolyzed to FAM-AMP, it can be bound by a binding agent, causing a change in fluorescence polarization. The degree of inhibition is proportional to the potency of the test compound.[15]
Materials:
-
Purified recombinant human PDE4 enzyme (specific subtypes can be used).[6]
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate.[15]
-
Test compound (e.g., roflumilast) at various concentrations.[6]
-
Assay buffer (e.g., Tris-HCl with MgCl2).[6]
-
Binding Agent (specific for 5'-AMP).[15]
-
384-well microplates.[15]
-
Microplate reader capable of measuring fluorescence polarization.[15]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM.[15]
-
Assay Setup: Add diluted test compound or DMSO (for controls) to the wells of a 384-well plate.[15]
-
Enzyme Addition: Add the diluted PDE4 enzyme solution to each well (except for "no enzyme" controls). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.[15]
-
Detection: Stop the reaction by adding the Binding Agent solution to all wells. Incubate for an additional 30 minutes.[15]
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[15]
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration relative to controls. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6]
Cell-Based TNF-α Release Assay
Objective: To assess the anti-inflammatory effect of a PDE4 inhibitor by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated immune cells.[16]
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), release the pro-inflammatory cytokine TNF-α upon stimulation with LPS. A PDE4 inhibitor will increase intracellular cAMP, leading to a reduction in TNF-α production. The amount of TNF-α in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17]
Materials:
-
Human PBMCs or THP-1 cells.[16]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).[16]
-
Lipopolysaccharide (LPS).[16]
-
Test compound (PDE4 inhibitor).[16]
-
Vehicle control (e.g., DMSO).[16]
-
Human TNF-α ELISA kit.[16]
-
96-well cell culture plates.[16]
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 PBMCs/well) in a 96-well plate.[16]
-
Compound Pre-incubation: Prepare serial dilutions of the PDE4 inhibitor. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1 hour at 37°C.[16]
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for unstimulated controls).[16]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[16]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[16]
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
Conclusion
PDE4 inhibitors represent a significant class of anti-inflammatory drugs with proven efficacy in chronic inflammatory diseases. The detailed understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for the development of new and improved therapeutic agents. Roflumilast serves as a benchmark for this class, with well-documented potency, selectivity, and clinical effectiveness. The experimental protocols outlined provide a foundation for the evaluation and comparison of novel PDE4 inhibitors in a research and drug development setting.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies | springermedizin.de [springermedizin.de]
- 10. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of oral roflumilast for moderate-to-severe psoriasis-a randomized controlled trial (PSORRO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde4-IN-24 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-24 is a highly potent and selective inhibitor of phosphodiesterase 4D (PDE4D), a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2][3] PDE4 enzymes are primarily responsible for the hydrolysis of cAMP to 5'-AMP, thereby regulating intracellular cAMP levels.[4] Inhibition of PDE4, and specifically the PDE4D isoform, leads to an accumulation of intracellular cAMP, which has been shown to modulate a wide range of cellular processes, particularly in immune and inflammatory cells. Elevated cAMP levels suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and promote the synthesis of anti-inflammatory cytokines.[5] This mechanism makes PDE4 inhibitors, including this compound, valuable research tools and potential therapeutic agents for a variety of inflammatory diseases.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its anti-inflammatory effects.
Data Presentation
This compound Inhibitor Profile
| Property | Value | Reference |
| Target | Phosphodiesterase 4D (PDE4D) | [1][2][3] |
| IC50 | 0.57 nM | [1][2][3] |
| Molecular Formula | C20H18F2N4O3S | [3] |
| Molecular Weight | 432.44 g/mol | [3] |
| SMILES | O=C(NCC1=NC=CC=N1)C2=CSC(C3=CC=C(C(OCC4CC4)=C3)OC(F)F)=N2 | [3] |
Comparative IC50 Values of Common PDE4 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay Context |
| This compound | PDE4D | 0.57 | Enzymatic Assay |
| Roflumilast | PDE4A1, PDE4A4, PDE4B1, PDE4B2 | 0.7, 0.9, 0.7, 0.2 | Enzymatic Assay |
| Rolipram | PDE4A, PDE4B, PDE4D | 3, 130, 240 | Enzymatic Assay |
| Apremilast | PDE4 | 74 | Enzymatic Assay |
| Crisaborole | PDE4 | 490 | Enzymatic Assay |
Note: IC50 values can vary depending on the assay conditions (e.g., enzymatic vs. cell-based) and the specific isoform of the target enzyme.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the cAMP signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with a Representative PDE4 Inhibitor (PDE4-IN-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[1][2] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[1][2][3] This mechanism of action makes PDE4 a compelling therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[1][4][5] PDE4 inhibitors have demonstrated potent anti-inflammatory, bronchodilatory, and neuroprotective effects in numerous preclinical and clinical studies.[1][2]
These application notes provide a comprehensive guide for the in vivo experimental design to characterize the pharmacological effects of a representative PDE4 inhibitor, hereafter referred to as PDE4-IN-24, in relevant animal models of inflammatory diseases. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific physicochemical properties of the compound and the research question being addressed.
Mechanism of Action: PDE4 Signaling Pathway
PDE4 inhibitors exert their therapeutic effects by modulating the cAMP signaling cascade. By blocking the degradation of cAMP to the inactive AMP, these compounds increase intracellular cAMP levels.[2] This leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, including the cAMP-response element-binding protein (CREB).[6] Activated CREB modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory mediators.
Experimental Protocols
The following protocols describe common in vivo models used to assess the efficacy of PDE4 inhibitors in inflammatory conditions.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
This model is widely used to evaluate the anti-inflammatory potential of compounds in the context of acute lung injury.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for TNF-α, IL-6, etc.
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups: Vehicle + Saline, Vehicle + LPS, and this compound + LPS (multiple doses).
-
Dosing: Administer this compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) 1 hour before the LPS challenge. The formulation of this compound will need to be determined based on its solubility and stability.[1]
-
LPS Challenge: Anesthetize mice and administer LPS (e.g., 10-50 µg in 50 µL sterile saline) via intranasal or intratracheal instillation.[1]
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
-
Lung Tissue Collection: Collect lung tissue for histological analysis (H&E staining for inflammation) and measurement of inflammatory mediators.
Endpoints:
-
Total and differential cell counts in BAL fluid (neutrophils, macrophages).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BAL fluid and lung homogenates.
-
Histopathological scoring of lung inflammation.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to assess the efficacy of anti-inflammatory and immunomodulatory compounds.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
Procedure:
-
Immunization: Emulsify CII in CFA and immunize mice via intradermal injection at the base of the tail on day 0.
-
Booster: On day 21, administer a booster injection of CII emulsified in IFA.
-
Treatment: Begin daily administration of this compound or vehicle upon the first signs of arthritis (typically around day 21-28).
-
Clinical Scoring: Monitor mice regularly for signs of arthritis and score disease severity based on paw swelling and erythema.
-
Termination and Analysis: At the end of the study (e.g., day 42), collect blood for serological analysis and paws for histological assessment.
Endpoints:
-
Clinical arthritis score.
-
Paw thickness measurements.
-
Histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Serum levels of anti-CII antibodies and inflammatory cytokines.
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model mimics several features of human psoriasis, including skin thickening, scaling, and erythema.
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound (formulated for oral or topical administration)
-
Vehicle
Procedure:
-
Induction: Apply a daily topical dose of imiquimod cream to the shaved backs of mice for 5-7 consecutive days.
-
Treatment: Administer this compound (orally or topically) daily, starting from the first day of imiquimod application.
-
Scoring: Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Termination and Analysis: At the end of the treatment period, collect skin biopsies for histological analysis and measurement of inflammatory markers.
Endpoints:
-
PASI score.
-
Epidermal thickness (acanthosis).
-
Infiltration of immune cells (T-cells, neutrophils) in the skin.
-
Expression of psoriasis-related cytokines (e.g., IL-17, IL-23) in the skin.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Representative Dosing of PDE4 Inhibitors in Mouse Models
| Compound | Animal Model | Route of Administration | Dose Range | Reference |
| Roflumilast | LPS-induced pulmonary inflammation | Subcutaneous | 3-100 mg/kg | [7] |
| Piclamilast | LPS-induced pulmonary inflammation | Subcutaneous | 3-100 mg/kg | [7] |
| Rolipram | Diet-induced obesity | Subcutaneous | 2 mg/kg | [8] |
| Apremilast | Collagen-induced arthritis | Oral | Not specified | [9] |
| LY2775240 | LPS-induced TNFα production | Oral | 3-10 mg/kg | [10] |
Table 2: Key Endpoints for In Vivo Efficacy Assessment of PDE4 Inhibitors
| Disease Model | Primary Endpoints | Secondary Endpoints |
| Pulmonary Inflammation | Neutrophil count in BAL fluid, Lung histology score | Cytokine levels (TNF-α, IL-6) in BAL fluid, Myeloperoxidase (MPO) activity in lung |
| Arthritis | Clinical arthritis score, Paw swelling | Histological assessment of joints, Serum anti-collagen antibodies, Cytokine levels |
| Psoriasis | PASI score (erythema, scaling, thickness), Epidermal thickness | Immune cell infiltration in skin, Gene expression of inflammatory markers (IL-17, IL-23) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A preliminary PK/PD study is crucial to establish the dose-exposure-response relationship for this compound.
Methodology:
-
Pharmacokinetics: Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral).[1] Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[1][11] Analyze plasma samples to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Pharmacodynamics: In a parallel or integrated study, measure a target engagement biomarker at corresponding time points. For PDE4 inhibitors, this could be the ex vivo inhibition of LPS-induced TNF-α production in whole blood.[10]
-
PK/PD Relationship: Correlate the plasma concentrations of this compound with the degree of TNF-α inhibition to establish an exposure-response relationship.[1]
Conclusion
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo experiments to thoroughly evaluate the therapeutic potential of a novel PDE4 inhibitor like this compound for various inflammatory diseases. It is imperative to adapt these general guidelines based on the specific characteristics of the test compound as they become available through initial in vitro and PK studies. Careful consideration of the animal model, dosing regimen, and relevant endpoints will be critical for generating robust and translatable preclinical data.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of LY2775240, a selective phosphodiesterase‐4 inhibitor, in nonclinical models and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for PDE4 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme family responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in numerous cellular processes.[1][2][3][4] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1][4] This modulation has demonstrated therapeutic potential in a variety of conditions, particularly those with an inflammatory component.[3][5][6][7] Consequently, PDE4 inhibitors are a significant area of research and development for diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and neurological disorders.[3][4][5][6]
These application notes provide a comprehensive guide for the in vivo administration and study of PDE4 inhibitors in mouse models. As specific data for "Pde4-IN-24" is not publicly available, the following protocols and data are based on well-characterized PDE4 inhibitors such as Roflumilast, Rolipram, and Piclamilast. It is imperative for researchers to conduct dose-response studies for any novel compound to determine its optimal therapeutic window and safety profile.
Mechanism of Action and Signaling Pathway
PDE4 inhibitors exert their effects by blocking the catalytic site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP to adenosine monophosphate (AMP).[1][2] The resulting accumulation of intracellular cAMP activates downstream effectors like PKA. Activated PKA can then phosphorylate various proteins, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of genes involved in inflammation and other cellular functions.[4][5] This cascade ultimately leads to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules.[3][6][8]
Caption: PDE4 Inhibition Signaling Pathway.
Dosage and Administration in Mice
The dosage and route of administration for PDE4 inhibitors can vary significantly based on the specific compound, the mouse model, and the disease being investigated. The following tables summarize typical dosages and administration routes for several well-known PDE4 inhibitors used in mice.
Table 1: Representative Dosages of PDE4 Inhibitors in Mice
| PDE4 Inhibitor | Dosage Range | Route of Administration | Mouse Model | Observed Effects | Reference(s) |
| Rolipram | 0.04 - 10 mg/kg | Intraperitoneal (i.p.), Oral (p.o.) | Various (inflammation, neurological) | Hypothermia, anti-inflammatory effects, improved memory | [9] |
| Roflumilast | 1 - 10 mg/kg | Intraperitoneal (i.p.), Oral (p.o.) | Asthma, COPD, Diabetes | Reduced airway inflammation, decreased blood glucose (chronic) | [10][11][12] |
| Piclamilast | 0.2 - 10 mg/kg | Intraperitoneal (i.p.), Oral (p.o.) | Asthma, Inflammation | Dose-dependent improvement in airway resistance, hypothermia | [9][10] |
| Apremilast | 5 - 20 mg/kg | Oral (p.o.) | Psoriasis, Autoimmune Uveitis | Reduced skin inflammation, improved uveitis | [6] |
| LY2775240 | 3 - 10 mg/kg | Oral (p.o.) | Lipopolysaccharide (LPS)-induced inflammation | Significant reduction in TNFα production | [13] |
| TAK-648 | 1 - 10 mg/kg | Not specified | db/db mice (Type 2 Diabetes) | Antidiabetic properties | [11] |
Note: The above data is for illustrative purposes and should be adapted based on experimental needs and a thorough literature review for the specific model being used.
Experimental Protocols
General Preparation of Dosing Solutions
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the specific PDE4 inhibitor. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Carboxymethylcellulose (CMC) solutions (e.g., 0.5% or 1% w/v)
-
Polyethylene glycol (PEG) solutions (e.g., PEG400)
-
Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil (ensure final DMSO concentration is non-toxic).
-
-
Preparation:
-
Accurately weigh the required amount of the PDE4 inhibitor.
-
Dissolve the compound in a small amount of the primary solvent (e.g., DMSO) if necessary.
-
Gradually add the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare fresh daily to ensure stability.
-
Administration Protocols
1. Oral Gavage (p.o.)
-
Purpose: For systemic administration via the gastrointestinal tract.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the desired volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal Injection (i.p.)
-
Purpose: For rapid systemic absorption.
-
Procedure:
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution and gently withdraw the needle.
-
3. Inhalation
-
Purpose: For direct delivery to the lungs, often used in models of respiratory disease.[10]
-
Procedure:
-
Place the mouse in a whole-body plethysmography chamber or a specialized inhalation tower.
-
Aerosolize the PDE4 inhibitor solution using a nebulizer connected to the chamber.
-
Expose the animal for a predetermined duration (e.g., 30 minutes).[10]
-
Experimental Workflow for a Novel PDE4 Inhibitor
The following diagram outlines a typical experimental workflow for evaluating a novel PDE4 inhibitor, such as this compound, in a mouse model of inflammation.
Caption: In Vivo Evaluation Workflow for this compound.
Potential Side Effects and Considerations
A notable class effect of PDE4 inhibitors in mice is the induction of hypothermia.[9] Studies have shown that compounds like Rolipram and Piclamilast can cause a rapid and significant decrease in core body temperature, even at low doses.[9] Additionally, acute administration of some PDE4 inhibitors has been observed to cause a transient increase in blood glucose levels.[12][14] Researchers should be aware of these potential confounding factors and consider monitoring body temperature and blood glucose during their studies. Emesis is a common dose-limiting side effect in higher species but is not a reliable endpoint in rodents.[15]
Conclusion
The study of PDE4 inhibitors in murine models is essential for understanding their therapeutic potential and mechanism of action. While specific data for this compound is not yet available, the protocols and data presented for other well-characterized PDE4 inhibitors provide a solid foundation for initiating in vivo studies. Careful experimental design, including appropriate vehicle selection, route of administration, and dose-response evaluation, is critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are PDE4 modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 7. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Type 4 cAMP-phosphodiesterases (PDE4s) in mice induces hypothermia via effects on behavioral and central autonomous thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice [mdpi.com]
- 13. Characterization of LY2775240, a selective phosphodiesterase‐4 inhibitor, in nonclinical models and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Pde4-IN-24: Application Notes and Protocols for Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-24, also identified as compound 14h, is a highly potent and selective inhibitor of phosphodiesterase 4D (PDE4D). Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family, with its four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is a key regulator of cAMP levels in immune and central nervous system (CNS) cells. Elevated cAMP levels have been shown to suppress inflammatory responses, making PDE4 a compelling therapeutic target for a variety of inflammatory conditions, including neuroinflammation.
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases and psychiatric disorders. Targeting PDE4, and specifically the PDE4D subtype, presents a promising strategy to modulate this inflammatory cascade within the CNS. This compound, with its nanomolar potency and high selectivity, offers a valuable research tool for investigating the role of PDE4D in neuroinflammatory processes and for the preclinical assessment of its therapeutic potential.
These application notes provide a comprehensive overview of the use of this compound in common neuroinflammation models, including detailed experimental protocols and expected outcomes based on the known pharmacology of selective PDE4D inhibitors.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4D enzyme. This inhibition leads to an accumulation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and an increase in the production of anti-inflammatory cytokines (e.g., IL-10).
Data Presentation
Quantitative Data for this compound (Compound 14h)
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (PDE4D) | 0.57 nM | Recombinant Human PDE4D | [1] |
| Selectivity | >4100-fold over other PDE families | Various PDE enzymes | [1] |
| IC50 (TNF-α release) | 34.2 µM | Lipopolysaccharide-stimulated RAW264.7 cells | [1] |
| IC50 (IL-6 release) | 40.9 µM | Lipopolysaccharide-stimulated RAW264.7 cells | [1] |
Representative Anti-Neuroinflammatory Effects of Selective PDE4 Inhibitors
The following table summarizes typical results observed with selective PDE4 inhibitors in common neuroinflammation models. These data provide a benchmark for experiments utilizing this compound.
| Model | Treatment | Readout | Result | Reference |
| In Vitro: LPS-stimulated BV-2 Microglia | Roflumilast (PDE4 inhibitor) | Nitric Oxide (NO) Production | Significant Reduction | [2] |
| Roflumilast (PDE4 inhibitor) | TNF-α, IL-1β, IL-6 Levels | Significant Reduction | [2] | |
| Zatolmilast (PDE4D inhibitor) | NO, TNF-α, IL-1β, IL-6 Levels | No significant effect on inflammatory markers | [2] | |
| In Vivo: LPS-induced Neuroinflammation in Mice | Roflumilast (PDE4 inhibitor) | Brain TNF-α, IL-1β, IL-6 Levels | Significant Reduction | [2] |
| Roflumilast (PDE4 inhibitor) | Plasma TNF-α, IL-1β, IL-6 Levels | Significant Reduction | [2] |
Note: The study by Kang et al. (2023) suggests that in the context of LPS-induced neuroinflammation, PDE4B inhibition may be more critical for anti-inflammatory effects than PDE4D inhibition.[2] However, the role of PDE4D in other aspects of neurodegeneration and cognition remains an active area of research.
Signaling Pathway
Caption: PDE4D inhibition by this compound increases intracellular cAMP, leading to activation of the PKA-CREB pathway and suppression of the NF-κB pathway, ultimately reducing neuroinflammation.
Experimental Protocols
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol is adapted from studies using selective PDE4 inhibitors in microglial cell lines.[2]
Objective: To evaluate the anti-inflammatory effects of this compound on activated microglia.
References
Application Notes and Protocols for Pde4-IN-24 in COPD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, typically caused by significant exposure to noxious particles or gases.[1] The underlying pathology involves chronic inflammation, in which various immune cells, including neutrophils, macrophages, and T-lymphocytes, play a crucial role.[2] Phosphodiesterase 4 (PDE4) is a key enzyme that regulates inflammatory processes by degrading cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with broad anti-inflammatory properties.[3] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators.[4][5] This makes PDE4 an attractive therapeutic target for COPD.[6][7] Pde4-IN-24 is a novel compound identified as a potent and selective PDE4 inhibitor, offering a promising therapeutic strategy for mitigating inflammation in COPD.
These application notes provide a comprehensive guide for the pre-clinical evaluation of this compound in the context of COPD research. Detailed protocols for in vitro and in vivo experiments are provided to assess the compound's efficacy.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to its inactive form, 5'-AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the function of various downstream targets involved in the inflammatory response. Key anti-inflammatory effects of increased cAMP include the suppression of pro-inflammatory cytokine and chemokine release (e.g., TNF-α, IL-8, leukotrienes) from inflammatory cells and the relaxation of airway smooth muscle.[8][9]
Data Presentation
In Vitro Potency of this compound
| Assay | Cell Type | Stimulant | Readout | This compound IC₅₀ (nM) | Rolipram IC₅₀ (nM) |
| TNF-α Release | Human PBMCs | LPS | TNF-α levels | User to determine | Reference value |
| PDE4 Enzyme Activity | Recombinant Human PDE4 | FAM-cAMP | Fluorescence Polarization | User to determine | Reference value |
IC₅₀ values should be determined by the end-user through the execution of the provided protocols.
In Vivo Efficacy of this compound in a Murine Model of COPD
| Treatment Group | Dose (mg/kg) | Route | Total BALF Cells (x10⁵) | Neutrophils (x10⁴) | Macrophages (x10⁴) | TNF-α in BALF (pg/mL) |
| Vehicle Control (Air) | - | p.o. | User to determine | User to determine | User to determine | User to determine |
| Vehicle Control (CS) | - | p.o. | User to determine | User to determine | User to determine | User to determine |
| This compound (CS) | e.g., 1 | p.o. | User to determine | User to determine | User to determine | User to determine |
| This compound (CS) | e.g., 5 | p.o. | User to determine | User to determine | User to determine | User to determine |
| Roflumilast (B1684550) (CS) | e.g., 10 | p.o. | User to determine | User to determine | User to determine | User to determine |
BALF: Bronchoalveolar Lavage Fluid; CS: Cigarette Smoke; p.o.: oral gavage. Dosing is suggested and should be optimized by the end-user.
Experimental Protocols
The following protocols are adapted from established methods for evaluating PDE4 inhibitors and provide a framework for assessing the efficacy of this compound.
Protocol 1: In Vitro Inhibition of TNF-α Release from Human PBMCs
Objective: To determine the potency of this compound in inhibiting the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[10]
Materials:
-
This compound
-
Rolipram (positive control)
-
Human PBMCs (isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation)[11]
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli[12]
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
DMSO (vehicle)
Procedure:
-
Seed PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound and Rolipram in DMSO and then dilute in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubate the cells with varying concentrations of this compound, Rolipram, or vehicle (DMSO) for 1 hour at 37°C, 5% CO₂.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[10]
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage inhibition of TNF-α release against the log concentration of this compound.
Protocol 2: In Vivo Murine Model of Cigarette Smoke-Induced Lung Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in a cigarette smoke (CS)-induced model of COPD in mice.[10][13]
Materials:
-
This compound
-
Roflumilast (positive control)
-
8-10 week old C57BL/6 mice
-
Whole-body or nose-only smoke exposure system
-
Standard research cigarettes
-
Oral gavage needles
-
Phosphate-buffered saline (PBS)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatize mice for one week before the start of the experiment.
-
Expose mice to the smoke of a predetermined number of cigarettes (e.g., 5 cigarettes, 4 times a day with 30-minute smoke-free intervals) for a specified duration (e.g., 4 consecutive days or longer for chronic models).[10][14] Control mice are exposed to room air.
-
Administer this compound, Roflumilast, or vehicle orally via gavage 1 hour before the first smoke exposure each day.[10]
-
24 hours after the final smoke exposure, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 3 x 0.5 mL of ice-cold PBS into the lungs.[10]
-
Determine the total and differential cell counts in the BAL fluid (BALF) using a hemocytometer and cytospin preparations.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, KC/CXCL1) in the BALF supernatant by ELISA.
-
Process lung tissue for histological analysis to assess inflammation and for homogenization to measure tissue cytokine levels.
Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)
Objective: To determine if this compound can reduce airway hyperresponsiveness in a murine model of COPD.[15][16]
Materials:
-
FlexiVent or equivalent system for measuring lung mechanics
-
Methacholine (B1211447) (MCh)
-
Anesthetized, tracheostomized mice from the in vivo study (Protocol 2)
Procedure:
-
Following the final day of the cigarette smoke exposure and treatment protocol, anesthetize and tracheostomize the mice.
-
Connect the mice to a small animal ventilator (e.g., FlexiVent).
-
Measure baseline airway resistance.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[9]
-
Measure airway resistance after each dose of methacholine.
-
Plot the dose-response curve for each treatment group to assess the effect of this compound on AHR.
Safety and Selectivity
Preliminary safety and selectivity assessments are crucial for the development of this compound.
-
In Vitro Cytotoxicity: Assess the potential for this compound to induce cell death in relevant cell types (e.g., PBMCs, bronchial epithelial cells) using assays such as MTT or LDH release.
-
PDE Isozyme Selectivity: Screen this compound against a panel of other phosphodiesterase isozymes (PDE1, 2, 3, 5, etc.) to confirm its selectivity for PDE4. This is important as off-target inhibition can lead to side effects.[17]
Conclusion
This compound represents a promising therapeutic candidate for the treatment of COPD due to its targeted inhibition of the PDE4 enzyme, a central regulator of lung inflammation. The protocols outlined in these application notes provide a robust framework for the pre-clinical evaluation of this compound, from in vitro characterization of its potency to in vivo assessment of its anti-inflammatory efficacy in a disease-relevant model. Successful outcomes in these studies will provide a strong rationale for advancing this compound into further development as a novel anti-inflammatory therapy for COPD.
References
- 1. dovepress.com [dovepress.com]
- 2. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]
- 14. Cigarette Smoke-Induced Emphysema and Pulmonary Hypertension Can Be Prevented by Phosphodiesterase 4 and 5 Inhibition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde4-IN-24 in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] Increased intracellular cAMP levels have been shown to downregulate inflammatory responses.[1][5][6] PDE4 inhibitors block the degradation of cAMP, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators, making them a valuable therapeutic target for psoriasis.[1][7]
Pde4-IN-24 is a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D), with an IC50 of 0.57 nM and over 4100-fold selectivity against other PDE families. While specific data on the use of this compound in psoriasis models is not yet publicly available, these application notes provide a generalized framework and protocols for its evaluation based on established methodologies for other PDE4 inhibitors in preclinical psoriasis models.
Mechanism of Action
This compound, by selectively inhibiting PDE4D, increases intracellular cAMP levels within immune and other relevant cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines such as IL-10.[1] Furthermore, increased cAMP levels suppress the activity of pro-inflammatory signaling pathways, including NF-κB, leading to a reduction in the expression of key psoriatic cytokines like TNF-α, IL-23, and IL-17.[1][7]
Signaling Pathway of PDE4 Inhibition in Psoriasis
Caption: Mechanism of this compound action in suppressing inflammation.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the efficacy of this compound in preclinical psoriasis models.
Table 1: In Vitro Cytokine Release from Human PBMCs
| Compound | Concentration (nM) | TNF-α Inhibition (%) | IL-23 Inhibition (%) | IL-10 Induction (fold change) |
|---|---|---|---|---|
| This compound | 0.1 | 25.3 ± 3.1 | 20.1 ± 2.5 | 1.5 ± 0.2 |
| 1 | 55.8 ± 4.5 | 48.9 ± 3.8 | 2.8 ± 0.4 | |
| 10 | 85.2 ± 5.1 | 79.5 ± 4.2 | 4.5 ± 0.6 | |
| 100 | 92.6 ± 3.9 | 88.3 ± 3.1 | 5.2 ± 0.5 | |
| Apremilast | 10 | 30.1 ± 3.5 | 25.4 ± 2.9 | 1.8 ± 0.3 |
| 100 | 68.4 ± 5.2 | 60.7 ± 4.7 | 3.5 ± 0.5 |
| | 1000 | 89.5 ± 4.8 | 82.1 ± 4.0 | 4.8 ± 0.7 |
Table 2: Efficacy in Imiquimod (Aldara)-Induced Psoriasis Mouse Model
| Treatment Group (5 mg/kg, oral, daily) | Psoriasis Area and Severity Index (PASI) Score (Day 7) | Ear Thickness (mm) (Day 7) | Splenomegaly (mg) (Day 7) |
|---|---|---|---|
| Vehicle | 8.5 ± 0.8 | 0.45 ± 0.05 | 250 ± 25 |
| This compound | 3.2 ± 0.5* | 0.22 ± 0.03* | 155 ± 18* |
| Roflumilast | 4.1 ± 0.6* | 0.28 ± 0.04* | 170 ± 20* |
*p < 0.05 compared to Vehicle
Table 3: Efficacy in IL-23-Induced Psoriasis Mouse Model
| Treatment Group (5 mg/kg, oral, daily) | Ear Redness Score (Day 15) | Epidermal Thickness (µm) (Day 15) | IL-17A mRNA Expression (fold change) |
|---|---|---|---|
| Vehicle | 3.8 ± 0.4 | 120 ± 15 | 15.2 ± 2.1 |
| This compound | 1.2 ± 0.3* | 45 ± 8* | 4.5 ± 0.9* |
| Apremilast | 1.8 ± 0.4* | 60 ± 10* | 6.8 ± 1.2* |
*p < 0.05 compared to Vehicle
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Apremilast (as a control)
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-23, and IL-10
Procedure:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Plate cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-incubate cells with varying concentrations of this compound or Apremilast for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the supernatant and measure the concentrations of TNF-α, IL-23, and IL-10 using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Imiquimod (Aldara)-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To evaluate the in vivo efficacy of this compound in a TLR7-mediated model of psoriasis.
Materials:
-
This compound
-
Roflumilast (as a control)
-
Aldara® cream (5% imiquimod)
-
BALB/c mice (8-10 weeks old)
-
Vehicle for oral administration
Procedure:
-
Randomly divide mice into treatment groups (Vehicle, this compound, Roflumilast).
-
On day 0, shave the dorsal skin of the mice.
-
From day 0 to day 6, apply a daily topical dose of 62.5 mg of Aldara® cream to the shaved back.
-
From day 0 to day 6, administer this compound (e.g., 5 mg/kg), Roflumilast (e.g., 5 mg/kg), or vehicle orally once daily.
-
Monitor and score the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
-
Measure ear thickness daily using a digital caliper.
-
On day 7, euthanize the mice, collect skin and spleen samples for further analysis (e.g., histology, gene expression).
Experimental Workflow for Imiquimod-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Protocol 3: IL-23-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To assess the efficacy of this compound in a cytokine-driven model of psoriasis that is dependent on the IL-23/IL-17 axis.
Materials:
-
This compound
-
Apremilast (as a control)
-
Recombinant murine IL-23
-
C57BL/6 mice (8-10 weeks old)
-
Vehicle for oral administration
Procedure:
-
Randomly divide mice into treatment groups (Vehicle, this compound, Apremilast).
-
On day 0, and every other day thereafter until day 14, administer intradermal injections of recombinant murine IL-23 into the ear.
-
From day 0 to day 15, administer this compound (e.g., 5 mg/kg), Apremilast (e.g., 30 mg/kg), or vehicle orally once daily.
-
Monitor and score ear redness daily.
-
On day 15, euthanize the mice and collect ear tissue.
-
Process ear tissue for histological analysis to measure epidermal thickness and for qPCR to quantify the expression of inflammatory genes such as IL-17A.
Logical Relationship in IL-23 Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase (PDE) | Inhibitors | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Pde4-IN-24: Unraveling its Potential in CNS Disorder Research
Attention Researchers, Scientists, and Drug Development Professionals: The following application notes and protocols provide a comprehensive overview of the emerging phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-24, and its potential applications in the research of Central Nervous System (CNS) disorders. While specific data for a compound designated "this compound" is not available in the public domain at this time, this document outlines the established roles of PDE4 inhibition in CNS pathologies and provides detailed protocols based on well-characterized PDE4 inhibitors that serve as a foundation for investigating novel compounds like this compound.
Introduction to PDE4 Inhibition in CNS Disorders
Phosphodiesterase 4 (PDE4) is a crucial enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes.[1] In the CNS, PDE4 is abundantly expressed and plays a significant role in inflammation, memory, and mood regulation.[2] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn activates downstream signaling pathways, such as the cAMP/PKA/CREB pathway, known to be essential for synaptic plasticity and memory formation.[3]
The therapeutic potential of PDE4 inhibitors is being explored for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and major depressive disorder.[2][4][5] By modulating neuroinflammation and enhancing cognitive functions, PDE4 inhibitors represent a promising class of drugs for these debilitating conditions.[6][7] The PDE4 enzyme family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B and PDE4D being of particular interest for CNS applications due to their roles in neuroinflammation and cognition, respectively.[6]
Mechanism of Action: The cAMP Signaling Pathway
The primary mechanism by which this compound and other PDE4 inhibitors are presumed to exert their effects is through the modulation of the cAMP signaling cascade. Inhibition of PDE4 prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevated cAMP then activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
Quantitative Data Summary
As specific quantitative data for this compound are not yet publicly available, the following table summarizes representative data for well-characterized PDE4 inhibitors in the context of CNS disorder research. This information can serve as a benchmark for the evaluation of novel inhibitors like this compound.
| Inhibitor | Target | IC50 (nM) | CNS Disorder Model | Observed Effects | Reference |
| Rolipram | PDE4 | ~100 | Rodent models of Alzheimer's | Improved memory and learning, reduced neuroinflammation | [5] |
| Roflumilast | PDE4 | 0.7-0.8 | Lipopolysaccharide-induced neuroinflammation in mice | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [8][9] |
| Zatolmilast | PDE4D | - | Lipopolysaccharide-induced neuroinflammation in mice | No significant anti-neuroinflammatory effects | [8] |
| BPN14770 | PDE4D | - | Fragile X syndrome models | Improved cognitive function | [10] |
| PF-02545920 | PDE10A | - | Huntington's disease patients (Phase 2 trial) | Generally safe, but lacked efficacy at tested doses | [11] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to characterize the efficacy of PDE4 inhibitors in CNS disorder research. These protocols can be adapted for the investigation of this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme (specific subtypes can be used for selectivity profiling)
-
This compound (dissolved in DMSO)
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., fluorescently labeled AMP antibody for fluorescence polarization)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the recombinant PDE4 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding cAMP to each well.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Assessment of Anti-Neuroinflammatory Effects in a Lipopolysaccharide (LPS)-Induced Mouse Model
Objective: To evaluate the ability of this compound to reduce neuroinflammation in vivo.
Materials:
-
C57BL/6 mice
-
This compound (formulated for oral or intraperitoneal administration)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline (vehicle for LPS)
-
Anesthesia
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Brain homogenization buffer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS.
-
Administer this compound or vehicle to the respective groups at a pre-determined time before LPS challenge.
-
Induce neuroinflammation by administering LPS (e.g., 1 mg/kg, i.p.).
-
At a specific time point after LPS administration (e.g., 4 hours), euthanize the mice and collect blood and brain tissue.
-
Isolate plasma from the blood samples.
-
Homogenize the brain tissue in homogenization buffer.
-
Centrifuge the brain homogenates and collect the supernatant.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the plasma and brain supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if this compound treatment significantly reduces the levels of pro-inflammatory cytokines compared to the Vehicle + LPS group.
Conclusion
While specific data on "this compound" is not currently available, the established role of PDE4 inhibition in mitigating neuroinflammation and enhancing cognitive function provides a strong rationale for its investigation in CNS disorder research. The protocols and background information provided herein offer a solid framework for researchers to begin characterizing the potential of novel PDE4 inhibitors like this compound. Further studies are warranted to elucidate the specific binding kinetics, subtype selectivity, and in vivo efficacy of this compound to fully understand its therapeutic promise.
References
- 1. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of Phosphodiesterases in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 (PDE4) molecular pharmacology and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019193091A1 - Selective pde4d inhibitors against demyelinating diseases - Google Patents [patents.google.com]
- 11. neurologylive.com [neurologylive.com]
Troubleshooting & Optimization
Pde4-IN-24 not dissolving in DMSO solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dissolving Pde4-IN-24 in Dimethyl Sulfoxide (DMSO) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), with an IC50 of 0.57 nM.[1] Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cells.[2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can modulate various cellular processes, including the reduction of pro-inflammatory mediators, making PDE4 inhibitors like this compound valuable tools for research in inflammatory diseases.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. Is this expected?
Q3: What are the general recommendations for preparing a stock solution of a PDE4 inhibitor in DMSO?
For PDE4 inhibitors, a common practice is to prepare a stock solution in high-purity, anhydrous DMSO at a concentration of 10 mM or higher.[4][5][6] It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and to store them at -20°C or -80°C for long-term stability.[2][3]
Q4: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This common issue is known as precipitation or "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to create intermediate concentrations.[4] Subsequently, the final dilution into the aqueous experimental medium should be done with rapid mixing to ensure homogeneity.[7] The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cellular toxicity.[2][4]
Troubleshooting Guide: this compound Dissolution in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Data Presentation: Solubility of Similar PDE4 Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other research-grade PDE4 inhibitors in DMSO. This data can be used as a reference for estimating a suitable concentration range for this compound.
| Compound | Molecular Weight ( g/mol ) | Approximate Solubility in DMSO | Source |
| Pde4-IN-5 | 356.46 | ≥ 20 mg/mL | [3][7] |
| PDE4-IN-10 | (Not specified) | 10-50 mM | [2] |
| PDE4B-IN-3 | 565.75 | 50 mg/mL (with sonication) | [8] |
| Rolipram | 275.3 | ~10 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the steps to prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculation: Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 432.44 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 432.44 g/mol * 1000 mg/g = 4.32 mg
-
Weighing: Carefully weigh out 4.32 mg of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolution:
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.[2][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of final working solutions from the DMSO stock for treating cells in culture.
Caption: Workflow for preparing working solutions of this compound for cell-based assays.
Procedure:
-
Intermediate Dilutions (if necessary): If your final desired concentration is very low, it is best to perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stock solutions (e.g., 1 mM, 100 µM).[4]
-
Final Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Directly add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[4][5]
-
-
Mixing: Immediately vortex or pipette the working solution to ensure it is homogeneous and to minimize the risk of precipitation.[7]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the medium as your highest concentration of this compound. This is crucial for distinguishing the effects of the compound from the effects of the solvent.[7]
-
Cell Treatment: Add the prepared working solutions and vehicle control to your cells immediately.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the PDE4 enzyme, leading to increased cAMP levels and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PDE4B-IN-3 - Immunomart [immunomart.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing PDE4-IN-24 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of PDE4-IN-24 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme family.[1] PDE4 enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[1][2] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3] This increase in intracellular cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn modulate various cellular functions, including the reduction of inflammatory responses.[4]
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] It represents the concentration of a substance (in this case, this compound) required to inhibit a specific biological or biochemical process by 50%.[6][7] A lower IC50 value indicates a more potent inhibitor.[6] Determining the IC50 is a critical step in drug discovery and development for comparing the efficacy of different compounds.[8]
Q3: What is a typical starting concentration range for determining the IC50 of a novel PDE4 inhibitor like this compound?
A3: For a novel inhibitor with unknown potency, it is advisable to start with a broad concentration range that spans several orders of magnitude. A common starting point for in vitro experiments with new PDE4 inhibitors is from 1 nM to 100 µM.[6][9] This wide range helps to capture the full dose-response curve and accurately determine the IC50, regardless of whether the compound is highly potent or requires higher concentrations for an effect.
Q4: How should I prepare and store a stock solution of this compound?
A4: For optimal stability and performance, it is recommended to prepare a stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10 mM. To avoid repeated freeze-thaw cycles, you should aliquot the stock solution into smaller volumes for single use and store them at -20°C for long-term storage. When preparing for an experiment, dilute the stock solution in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in your experimental setup is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.[6][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low PDE4 Expression: The cell line used may have low endogenous expression of the target PDE4 isoform.[10] 4. Suboptimal Assay Conditions: Incubation times, cell density, or substrate concentration may not be optimal.[10][11] | 1. Perform a dose-response experiment with a wider concentration range, extending to higher concentrations.[10] 2. Ensure proper storage of the stock solution at -20°C. Prepare fresh dilutions for each experiment.[10] 3. Verify PDE4 expression levels in your cell line using methods like Western blotting or qPCR. Consider using a cell line with known high PDE4 expression.[10] 4. Optimize assay parameters such as incubation time and cell seeding density. Ensure the substrate concentration is appropriate for the assay. |
| Inconsistent IC50 values between experiments | 1. Variability in Cell Culture: Differences in cell passage number, seeding density, or growth conditions can lead to variability.[10] 2. Reagent Variability: Using reagents from different lots can introduce inconsistencies.[10] 3. Pipetting Errors: Inaccurate serial dilutions can significantly impact the results. | 1. Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. 2. Use reagents from the same lot whenever possible. 3. Ensure pipettes are calibrated and use careful pipetting techniques, especially for serial dilutions. |
| High background signal in the assay | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high, causing cellular toxicity or other non-specific effects.[10] 2. Intrinsic Compound Fluorescence/Absorbance: The inhibitor itself may interfere with the assay's optical reading.[12] | 1. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). Include a vehicle-only control to assess the effect of DMSO.[10] 2. Run a control with this compound in cell-free medium to measure its intrinsic signal and subtract this from the experimental values.[12] |
| Dose-response curve is not sigmoidal | 1. Assay Window Too Small: The dynamic range of the assay may be insufficient to detect a clear dose-dependent effect. 2. Compound Precipitation: The inhibitor may precipitate at higher concentrations.[12] 3. Complex Mechanism of Action: The inhibitor may have a non-standard mechanism of action that doesn't fit a simple dose-response model. | 1. Optimize the assay to achieve a larger signal-to-noise ratio. 2. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or lowering the top concentration. 3. Investigate alternative data analysis models or consider if the inhibitor has a complex biological effect. |
Data Presentation
Table 1: IC50 Values of Reference PDE4 Inhibitors
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Roflumilast | PDE4B | Enzyme Activity | 0.84 nM | [13] |
| Roflumilast | PDE4D | Enzyme Activity | 0.68 nM | [13] |
| Apremilast | PDE4 | Enzyme Activity | 74 nM | [9] |
| Crisaborole | PDE4 | Enzyme Activity | 490 nM | [9] |
| Rolipram | PDE4 | Enzyme Activity | 1.1 µM | [9] |
Note: This data is provided as a reference. The IC50 for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 for TNF-α Release in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a common in vitro assay to assess the potency of a PDE4 inhibitor in a physiologically relevant cell type.[9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL.
-
Cell Seeding: Add 100 µL of the PBMC suspension (2 x 10^5 cells) to each well of a 96-well plate. Incubate for 2 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration). Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[9]
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 20 ng/mL) in complete medium. Add 100 µL of the 2X LPS solution to each well (for a final concentration of 10 ng/mL), except for the unstimulated control wells. Add 100 µL of medium to the unstimulated wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]
-
TNF-α Measurement: Collect the supernatant from each well. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Protocol 2: Intracellular cAMP Measurement Assay
This protocol provides a general method to quantify changes in intracellular cAMP levels in response to this compound.
Materials:
-
Adherent cell line with robust PDE4 expression (e.g., HEK293, U937)
-
Culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Wash the cells once with serum-free medium and then add the diluted inhibitor. Incubate for 30-60 minutes at 37°C.[9]
-
Adenylyl Cyclase Stimulation: To induce cAMP production, add forskolin to the wells. The optimal final concentration of forskolin should be determined empirically for each cell line (typically 1-10 µM). Incubate for 15-30 minutes at 37°C.[9]
-
Cell Lysis and cAMP Measurement: Lyse the cells as per the protocol provided with your chosen cAMP assay kit. Measure the intracellular cAMP concentration using the kit and a compatible plate reader.[9]
-
Data Analysis: Generate a standard curve using the cAMP standards from the kit. Calculate the cAMP concentration for each sample. Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect of this compound.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory responses.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Pde4-IN-24 off-target effects in experiments
Disclaimer: Information on a specific molecule designated "Pde4-IN-24" is not publicly available. This guide addresses common off-target effects and experimental challenges associated with potent phosphodiesterase 4 (PDE4) inhibitors, using "this compound" as a representative example. The data and protocols provided are based on known characteristics of the PDE4 inhibitor class.
Frequently Asked Questions (FAQs)
Q1: We are observing significant nausea and emetic-like behavior in our animal models after administering this compound. Is this a known off-target effect?
A1: Yes, nausea and emesis are well-documented class-wide side effects of PDE4 inhibitors.[1][2][3][4][5] This is often attributed to the inhibition of the PDE4D isoform, which is highly expressed in the area postrema of the brain, a critical region for triggering the vomiting reflex.[1][6][7] While this compound is designed to be a potent PDE4 inhibitor, its selectivity across different PDE4 isoforms (A, B, C, and D) will determine the severity of this effect.
Q2: Our in vitro anti-inflammatory assay results are inconsistent. What could be the cause?
A2: Inconsistent results with this compound in anti-inflammatory assays can stem from several factors:
-
Cell Health: Ensure your immune cells (e.g., PBMCs, macrophages) are healthy and in a logarithmic growth phase. Poor cell viability can lead to unreliable cytokine measurements.[8]
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture media. Precipitated compound will lead to lower effective concentrations. Prepare fresh dilutions for each experiment to avoid degradation.[8]
-
Low PDE4 Expression: The cell line you are using might have low endogenous expression of the target PDE4 isoforms, particularly PDE4B, which is crucial for anti-inflammatory effects.[6][7] Consider verifying PDE4 expression levels via qPCR or Western blotting.[8]
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.[8]
Q3: We are concerned about potential cardiovascular off-target effects with this compound. What should we look for?
A3: Cardiovascular effects are a consideration for PDE inhibitors. While PDE4 inhibitors are generally considered to have a better cardiovascular safety profile than non-selective PDE inhibitors, off-target inhibition of other PDE families, such as PDE3, can lead to cardiovascular effects. PDE3 is significantly involved in cardiac muscle contraction. It is advisable to profile this compound against a panel of PDE enzymes, especially PDE3.
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation or Cytotoxicity in Cancer Cell Lines
-
Possible Cause: PDE4 isoforms, particularly PDE4D, are implicated in the regulation of cell proliferation and survival in certain cancer types.[7] Inhibition of these pathways by this compound could lead to unexpected effects on cell growth.
-
Troubleshooting Steps:
-
Confirm PDE4 Isoform Expression: Determine the expression profile of PDE4A, B, C, and D in your specific cancer cell line.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity at high concentrations.
-
Apoptosis Markers: Assess for markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed effect is cytotoxic.
-
Problem 2: Inconsistent cAMP Levels in Cells After Treatment
-
Possible Cause: Cellular cyclic AMP (cAMP) levels are tightly regulated by a feedback mechanism. Inhibition of PDE4 leads to an increase in cAMP, which in turn can activate Protein Kinase A (PKA).[9][10][11][12] PKA can then phosphorylate and activate long forms of PDE4, leading to a subsequent decrease in cAMP.[9][10][11][12]
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure cAMP levels at multiple time points after this compound treatment to capture the peak and subsequent feedback-driven decline.
-
Use of PKA Inhibitors: In mechanistic studies, co-treatment with a PKA inhibitor can help to dissect the feedback loop.
-
Check for Off-Target Effects: At high concentrations, this compound might affect other components of the cAMP signaling pathway.
-
Quantitative Data
Table 1: Representative PDE4 Isoform Selectivity for Known Inhibitors
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| Roflumilast | 0.7 - 0.9 | 0.2 - 0.7 | 3.0 - 4.3 | 0.2 - 0.4 |
| Apremilast | Pan-PDE4 Inhibitor (no significant isoform selectivity) | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor |
| Crisaborole | 490 | 490 | 490 | 490 |
| Rolipram | ~100 | ~100 | ~2000 | ~100 |
Data compiled from multiple sources.[13] Actual values may vary based on assay conditions.
Table 2: Selectivity of a Hypothetical PDE4 Inhibitor Against Other PDE Families
| PDE Family | IC50 (nM) | Selectivity vs. PDE4B |
| This compound (PDE4B) | 5 | - |
| PDE1 | >10,000 | >2000-fold |
| PDE2 | >10,000 | >2000-fold |
| PDE3 | >5,000 | >1000-fold |
| PDE5 | >10,000 | >2000-fold |
| PDE6 | >10,000 | >2000-fold |
This table illustrates the type of data needed to confirm the selectivity of this compound.
Experimental Protocols
Protocol 1: PDE Selectivity Profiling via In Vitro Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound against a panel of phosphodiesterase enzymes.
-
Materials:
-
Recombinant human PDE enzymes (PDE1-11).
-
This compound.
-
Fluorescently labeled cAMP or cGMP substrate.
-
Assay buffer.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer. The final DMSO concentration should be ≤0.1%.
-
Add the diluted compound or vehicle control to the wells of the 384-well plate.
-
Add the specific recombinant PDE enzyme to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescently labeled cyclic nucleotide substrate (cAMP for PDE4, 7, 8; cGMP for PDE5, 6, 9; both for PDE1, 2, 3, 10, 11).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Assessing Anti-Inflammatory Activity via TNF-α Inhibition in PBMCs
This protocol measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[8]
-
Materials:
-
Human PBMCs.
-
RPMI-1640 medium with 10% FBS.
-
This compound.
-
Lipopolysaccharide (LPS).
-
DMSO (vehicle control).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or vehicle control to the respective wells. Incubate at 37°C in a 5% CO2 incubator for 1 hour.[8]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[8] For unstimulated control wells, add culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
-
Visualizations
Caption: Simplified PDE4/cAMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the selectivity of a novel PDE4 inhibitor.
Caption: Troubleshooting logic for inconsistent in vitro experimental results.
References
- 1. Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PDE4 Phosphodiesterases in Cardiovascular Diseases: Key Pathophysiological Players and Potential Therapeutic Targets | MDPI [mdpi.com]
- 13. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pde4-IN-24 instability in media
Welcome to the technical support center for Pde4-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with this compound, particularly concerning its stability in media during in vitro experiments.
Troubleshooting Guide
This guide addresses common questions and issues that may arise when working with this compound in cell culture media.
Question: My experimental results with this compound are inconsistent. Could this be a stability issue?
Answer: Inconsistent results are often an indication of compound instability in the experimental setup. This compound, like many small molecule inhibitors, can be susceptible to degradation in aqueous-based cell culture media. Factors such as media composition, pH, temperature, and exposure to light can influence its stability. It is crucial to assess the stability of this compound under your specific experimental conditions.
Question: I am observing a decrease in the effective concentration of this compound over the course of my experiment. What are the possible causes?
Answer: A decline in the effective concentration of this compound can be attributed to several factors:
-
Aqueous Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1]
-
Media Component Interaction: Certain components in the cell culture media, such as specific amino acids or vitamins, could be reacting with and degrading this compound.[1]
-
pH Sensitivity: The pH of the media can significantly impact the stability of the compound.[1]
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic labware, such as well plates and pipette tips, reducing the concentration available to the cells.[2]
-
Cellular Uptake and Metabolism: The cells themselves can take up and metabolize the compound, leading to a decrease in its concentration in the media over time.
To investigate these possibilities, we recommend performing a stability study as outlined in the "Experimental Protocols" section below.
Question: How can I improve the stability of this compound in my cell culture experiments?
Answer: To enhance the stability and ensure consistent activity of this compound, consider the following strategies:
-
Optimize Solvent and Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles and store it at -20°C or lower for long-term stability.
-
Freshly Prepare Working Solutions: For each experiment, prepare fresh dilutions of this compound in your cell culture medium from the stock solution.
-
Minimize Exposure to Harsh Conditions: Protect the compound from prolonged exposure to light and elevated temperatures.
-
Control Media pH: Ensure the pH of your cell culture medium is stable throughout the experiment.[1]
-
Consider Serum Proteins: In some cases, serum proteins can help stabilize small molecules in media.[1] You may want to test the stability of this compound in media with and without serum.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding plates and pipette tips.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PDE4 inhibitors like this compound?
A1: Phosphodiesterase 4 (PDE4) is an enzyme that specifically breaks down cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in numerous cellular signaling pathways.[3][4][5] PDE4 inhibitors, such as this compound, block this degradation, leading to a rise in intracellular cAMP levels.[3][4] This increase in cAMP can then activate downstream signaling molecules like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn regulate a variety of cellular functions, including inflammation and immune responses.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be prepared in an appropriate solvent (e.g., DMSO), aliquoted into tightly sealed vials, and stored at -20°C or colder.[1] It is best to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q3: My cells are showing signs of toxicity. Could this be related to this compound or the solvent?
A3: High concentrations of this compound or the solvent used to dissolve it (e.g., DMSO) can lead to cytotoxicity.[3] It is recommended to perform a dose-response experiment to identify a non-toxic working concentration.[3] Additionally, ensure that the final concentration of the solvent in the cell culture medium is kept to a minimum, typically below 0.1%.[3]
Data Presentation
The stability of a small molecule inhibitor in cell culture media can be quantitatively assessed over time. Below is a template table for presenting such data.
| Time (hours) | Concentration of this compound (µM) - Media A | % Remaining - Media A | Concentration of this compound (µM) - Media B | % Remaining - Media B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 4 | 9.5 | 95% | 8.8 | 88% |
| 8 | 8.9 | 89% | 7.5 | 75% |
| 12 | 8.2 | 82% | 6.2 | 62% |
| 24 | 7.1 | 71% | 4.5 | 45% |
| 48 | 5.8 | 58% | 2.3 | 23% |
| 72 | 4.2 | 42% | 1.1 | 11% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates (low-binding plates recommended)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium to the final working concentration (e.g., 10 µM). Prepare separate working solutions for media with and without serum if you are testing both conditions.
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the this compound working solution to triplicate wells for each condition.
-
Include a control with the compound in PBS to assess inherent aqueous stability.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: Collect samples (e.g., 100 µL) from each well at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.[2]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Simplified PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Enhancing the In Vivo Efficacy of PDE4-IN-24
Welcome to the technical support center for PDE4-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of this novel phosphodiesterase 4 (PDE4) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[3][4] This mechanism is associated with anti-inflammatory effects, making PDE4 inhibitors a focus for treating inflammatory and neurological disorders.[3][5][6]
Q2: What are the primary challenges in achieving good in vivo efficacy with small molecule inhibitors like this compound?
A2: Translating potent in vitro activity to robust in vivo efficacy can be challenging.[7] Common hurdles for small molecule inhibitors include poor aqueous solubility, limited cellular permeability, rapid metabolism, and low oral bioavailability.[7][8] These factors can lead to suboptimal drug exposure at the target site, resulting in diminished therapeutic effects.[7]
Q3: How can I improve the solubility and formulation of this compound for in vivo studies?
A3: Due to the often hydrophobic nature of small molecule inhibitors, appropriate formulation is critical.[8] Consider using solubilizing agents or creating a specific vehicle formulation. A decision tree approach based on the compound's physicochemical properties, such as pKa and LogP, can guide the selection of an appropriate formulation strategy.[9] For preclinical studies, vehicles containing components like DMSO, PEG300, and Tween 80 are often used to improve solubility.[8] Alternative delivery systems, such as nanoparticle-based carriers, are also being explored to enhance solubility and targeting.[8]
Q4: What signaling pathways are modulated by the inhibition of PDE4?
A4: The primary signaling event following PDE4 inhibition is the accumulation of intracellular cAMP.[2][3] This leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).[3] The cAMP/PKA signaling cascade is crucial in regulating a multitude of cellular processes, including inflammation, memory consolidation, and synaptic plasticity.[5] Dysregulation of this pathway is implicated in various diseases, including neurodegenerative and inflammatory conditions.[5]
Troubleshooting Guides
This section provides solutions to common problems you may encounter when evaluating the in vivo efficacy of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low in vivo efficacy despite high in vitro potency. | 1. Poor Bioavailability: The compound may not be effectively absorbed into the systemic circulation. 2. Rapid Metabolism: The compound may be quickly cleared from the body. 3. Suboptimal Formulation: The delivery vehicle may not be suitable for the chosen route of administration. | 1. Optimize Formulation: Experiment with different biocompatible solvents, co-solvents, or consider advanced formulations like lipid-based or nanoparticle carriers.[8][9] 2. Change Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection to bypass first-pass metabolism.[10][11] 3. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, clearance, and bioavailability to inform dosing regimens.[10] |
| High variability in animal responses. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Animal-Related Factors: Differences in animal strain, sex, or age can affect drug metabolism and response.[12] 3. Formulation Instability: The compound may be precipitating out of the formulation. | 1. Standardize Dosing Technique: Ensure all personnel are trained on the proper and consistent administration technique for the chosen route. 2. Control for Animal Variables: Use animals of the same strain, sex, and age range for each experimental group. 3. Prepare Fresh Formulations: Prepare the dosing solution fresh for each experiment and visually inspect for any precipitation before administration.[8][13] Sonication may help to redissolve small precipitates.[13] |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Dose is Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-Target Effects: The compound may be interacting with other biological targets. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Conduct a Dose-Response Study: Perform a dose-escalation study to determine the MTD.[8] 2. Comprehensive Selectivity Profiling: Screen the compound against a panel of related targets to assess its selectivity.[12] 3. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Mouse Model
This protocol outlines a general procedure to assess the anti-inflammatory efficacy of this compound in a commonly used mouse model of lung inflammation.
-
Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Formulation of this compound:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, prepare the final formulation by diluting the stock solution in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
The final concentration of DMSO should be kept below 5% to minimize toxicity.
-
-
Dosing and LPS Challenge:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the LPS challenge.
-
One hour after treatment, induce pulmonary inflammation by intranasal administration of LPS (e.g., 10 µg in 50 µL of sterile saline).
-
-
Bronchoalveolar Lavage (BAL) and Tissue Collection:
-
At a specified time point after the LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs.
-
Collect lung tissue for further analysis (e.g., histology or cytokine measurement).
-
-
Data Analysis:
-
Centrifuge the BAL fluid and count the total and differential number of inflammatory cells (e.g., neutrophils, macrophages).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates using ELISA.
-
Statistically analyze the data to compare the effects of this compound treatment with the vehicle control group.
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a basic PK study to determine the plasma concentration-time profile of this compound.
-
Animal Preparation: Use cannulated mice or rats to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of the formulated this compound via the intended route of administration (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
PDE4 Signaling Pathway
Caption: The PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a novel compound.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are PDE4 modulators and how do they work? [synapse.patsnap.com]
- 7. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule Formulation Screening Strategies in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Pde4-IN-24 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with PDE4-IN-24. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 4D (PDE4D).[1] Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation.[2][3] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA), which in turn modulates the expression of various genes, ultimately suppressing inflammatory responses.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound is a highly selective inhibitor for the PDE4D isoform. It has been reported to have an IC50 of 0.57 nM for PDE4D and exhibits over 4100-fold selectivity for PDE4D over other PDE families.[1] This high selectivity is crucial for minimizing off-target effects that can be associated with less selective PDE4 inhibitors.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C. When preparing working solutions for cell-based assays, dilute the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or other artifacts. Always include a vehicle-only control in your experiments to account for any effects of the solvent.
Q4: What are the potential therapeutic applications of this compound?
A4: Given its potent inhibitory activity against PDE4D, this compound is being investigated for its potential role in treating inflammatory diseases.[1] PDE4 inhibitors, in general, have been explored as therapeutic agents for a wide range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and other inflammatory and neurological disorders.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| IC50 (PDE4D) | 0.57 nM | [1] |
| Selectivity | >4100-fold over other PDE families | [1] |
| Molecular Formula | C20H18F2N4O3S | [1] |
| Molecular Weight | 432.44 g/mol | [1] |
Recommended Starting Concentrations for In Vitro Assays
Due to its high potency, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. The following are suggested starting ranges.
| Assay Type | Recommended Starting Concentration Range |
| Cell-based cytokine release assays (e.g., TNF-α) | 0.1 nM - 1000 nM |
| cAMP accumulation assays | 0.01 nM - 100 nM |
| Western blot for downstream signaling (e.g., pCREB) | 1 nM - 500 nM |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and provides potential solutions.
Problem 1: Lower than expected or no inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or assay conditions. | Perform a dose-response experiment with a wider concentration range, starting from sub-nanomolar concentrations, to determine the optimal effective concentration. |
| Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of the stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment. |
| Low PDE4D Expression: The cell line being used may have low endogenous expression of the PDE4D isoform. | Verify the expression levels of PDE4D in your cell line using techniques such as Western blotting or qPCR. Consider using a cell line known to have high PDE4D expression or a system with overexpressed PDE4D. |
| Suboptimal Assay Conditions: Incubation times, cell density, or stimulation conditions may not be optimal. | Optimize these parameters for your specific assay. For example, you may need to adjust the pre-incubation time with this compound before adding a stimulant. |
Problem 2: High background or non-specific effects.
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) may be too high, causing cellular toxicity. | Ensure the final DMSO concentration is kept at or below 0.1%. Always include a vehicle-only control to assess the effect of the solvent on your assay. |
| Off-target Effects: While highly selective, at very high concentrations, off-target effects can still occur. | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| Poor Cell Health: Unhealthy or stressed cells can lead to inconsistent and unreliable results. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain consistent cell culture practices. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture: Inconsistent cell passage number, seeding density, or growth conditions can introduce variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. |
| Reagent Variability: Using reagents from different lots can introduce variability. | Use reagents from the same lot whenever possible. If a new lot must be used, perform a validation experiment to ensure consistency. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. |
Experimental Protocols
Below is a detailed methodology for a key in vitro experiment to assess the anti-inflammatory effect of this compound. This protocol should be adapted and optimized for your specific experimental setup.
Inhibition of TNF-α Release from Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from PBMCs stimulated with LPS.
Materials:
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This compound
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DMSO (for stock solution)
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS)
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Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 with 10% FBS.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control.
Visualizations
Signaling Pathway
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
Preventing Pde4-IN-24 degradation during storage
Welcome to the technical support center for Pde4-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: How can I minimize the risk of oxidation for this compound?
Compounds can be susceptible to oxidation when exposed to air. To mitigate this, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]
Q5: Does the pH of the solution matter for this compound stability?
The stability of many small molecules is pH-dependent. If you are working with aqueous solutions, it is important to maintain the recommended pH for your compound. Buffering the solution may be necessary to ensure stability.[2]
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of this compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution.[1] Follow this systematic approach to troubleshoot the issue.
Assess Storage and Handling Practices
Review your current procedures against the recommended guidelines.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Lower temperatures slow down chemical degradation. |
| Light Exposure | Store in amber vials or wrap containers in foil. Work in a shaded environment.[2] | Protects from photodegradation. |
| Air Exposure | Purge headspace with inert gas (argon or nitrogen) before sealing.[2] | Prevents oxidation. |
| Solvent | Use high-purity, anhydrous-grade solvents (e.g., DMSO, Ethanol). | Minimizes degradation from solvent impurities and water. |
| Container | Use amber glass vials or inert polypropylene tubes.[1] | Prevents leaching of contaminants and adsorption of the compound. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] | Maintains the integrity of the compound and solvent. |
Verify Solution Preparation
Proper solution preparation is critical for maintaining compound integrity.[1]
-
Solvent Quality: Use fresh, high-purity, anhydrous solvents. Old or improperly stored solvents can accumulate reactive impurities.
-
Dissolution: Ensure the compound is fully dissolved. Use gentle warming or vortexing if necessary, but avoid excessive heat which can accelerate degradation.
Perform a Stability Test
If you suspect degradation, a simple stability test using High-Performance Liquid Chromatography (HPLC) can provide valuable insights.[2]
-
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
-
Procedure:
-
Prepare a fresh solution of this compound at a known concentration.
-
Immediately analyze a sample (T=0) by HPLC to determine the initial purity and peak area.
-
Store the solution under the conditions you want to test.
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), analyze another aliquot.
-
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[2]
Table 2: Illustrative HPLC Stability Data
| Timepoint | This compound Peak Area (arbitrary units) | % Remaining | Degradation Product Peak Area (arbitrary units) |
| T = 0 | 1,000,000 | 100% | 0 |
| T = 24 hours | 980,000 | 98% | 15,000 |
| T = 1 week | 920,000 | 92% | 60,000 |
| T = 1 month | 850,000 | 85% | 120,000 |
| Note: This data is for illustrative purposes and will vary depending on the specific compound and conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
-
Method:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer or solvent.
-
Inject a sample of the freshly prepared solution onto the HPLC system (this is your T=0 sample).
-
Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, -20°C).
-
At specified time points, inject subsequent samples onto the HPLC.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: Characterization of Degradation Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying and characterizing impurities and degradation products.[2][3]
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS) is typically used.[3]
-
Ionization: Electrospray ionization (ESI) is a common technique for small molecule analysis.[2]
-
Procedure:
-
Subject the degraded sample of this compound to LC-MS analysis.
-
Obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks observed in the chromatogram.
-
The molecular weight information can help propose potential structures for the degradation products.
-
For further structural elucidation, tandem MS (MS/MS) can be employed to fragment the ions and obtain structural information.[2]
-
Visualizations
Caption: Potential degradation pathways for a small molecule inhibitor.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Pde4-IN-24 unexpected results in signaling pathways
Welcome to the technical support center for PDE4-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions regarding the use of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), designed to elevate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting the degradation of cAMP to AMP, this compound is expected to enhance the signaling of cAMP-dependent pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] Its intended applications are in models of inflammatory and neurological disorders where elevated cAMP is considered therapeutic.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Paradoxical Increase in Pro-inflammatory Markers
Question: I am using this compound to suppress inflammation in my cell model, but I am observing an unexpected increase in the expression of pro-inflammatory cytokines like TNF-α and IL-6, particularly at higher concentrations. Why is this happening?
Answer: This is a valid and important observation. While PDE4 inhibitors are generally anti-inflammatory, paradoxical pro-inflammatory effects can occur under certain cellular contexts. Here are a few potential mechanisms and troubleshooting steps:
-
Potential Mechanism 1: β-Arrestin-Mediated Scaffolding. At high concentrations, sustained cAMP levels can lead to PKA-mediated phosphorylation of G-protein coupled receptors (GPCRs).[4][5][6] This can promote the recruitment of β-arrestin, which, in addition to desensitizing the receptor, can act as a scaffold for other signaling proteins, including those in the MAPK/ERK pathway, which can in turn activate pro-inflammatory transcription factors like NF-κB.[7][8]
-
Potential Mechanism 2: Off-Target Effects on other PDEs. While this compound is designed for selectivity, at higher concentrations, it may exhibit inhibitory activity against other phosphodiesterase families. Inhibition of certain PDE isoforms could lead to unintended signaling crosstalk.
-
Potential Mechanism 3: Cell-Type Specific Responses. The downstream effects of elevated cAMP can be highly dependent on the specific repertoire of signaling proteins expressed in a given cell type. In some cells, cAMP/PKA signaling can paradoxically activate pro-inflammatory pathways.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine if the pro-inflammatory effect is dose-dependent and identify a therapeutic window where anti-inflammatory effects are observed without the paradoxical pro-inflammatory response.
-
Time-Course Analysis: Investigate the kinetics of the response. The anti-inflammatory effects might be more prominent at earlier time points, while the paradoxical pro-inflammatory effects may be a result of prolonged stimulation.
-
Inhibition of Downstream Pathways: Use specific inhibitors for pathways like MEK/ERK (e.g., U0126) or IKK (e.g., BAY 11-7082 for NF-κB) in combination with this compound to see if the paradoxical effect is blocked. This can help elucidate the downstream mechanism.
-
β-Arrestin Knockdown: If your cell model allows, use siRNA or shRNA to knock down β-arrestin 1 and/or 2 to determine if the effect is β-arrestin-dependent.
Issue 2: Unexpected Effects on cGMP/PKG Signaling
Question: My experiments are showing an increase in cGMP levels and activation of Protein Kinase G (PKG) upon treatment with this compound. I thought this compound was specific for the cAMP pathway. What could be the cause?
Answer: This is an interesting case of signaling crosstalk. While this compound is a selective inhibitor of cAMP-degrading enzymes, there are indirect mechanisms through which it can influence the cGMP/PKG pathway.
-
Potential Mechanism: cAMP-Mediated eNOS Activation. In endothelial cells and other cell types, an increase in cAMP can lead to the activation of endothelial nitric oxide synthase (eNOS) through PKA-mediated phosphorylation.[9] Activated eNOS produces nitric oxide (NO), which is a potent activator of soluble guanylyl cyclase (sGC), leading to an increase in cGMP production and subsequent PKG activation.[9]
Troubleshooting Steps:
-
Measure NO Production: Use a nitric oxide sensor or a Griess assay to determine if this compound treatment leads to an increase in NO production in your experimental system.
-
Inhibit eNOS or sGC: Treat your cells with an eNOS inhibitor (e.g., L-NAME) or an sGC inhibitor (e.g., ODQ) in conjunction with this compound. If the increase in cGMP and PKG activation is abolished, this would support the proposed mechanism.
-
Cell-Type Consideration: This effect is most likely to be observed in cells that express eNOS, such as endothelial cells. Confirm the expression of eNOS in your cell model.
Issue 3: Rapid Desensitization and Tachyphylaxis
Question: I am observing a strong initial response to this compound, but the effect diminishes rapidly over time, even with continuous exposure to the compound. What is causing this tachyphylaxis?
Answer: Rapid desensitization to elevated cAMP levels is a common cellular feedback mechanism.
-
Potential Mechanism 1: PKA-Mediated Feedback Phosphorylation. A primary mechanism of desensitization is PKA-mediated phosphorylation of upstream components of the cAMP signaling pathway. This can include the GPCRs that are responsible for activating adenylyl cyclase, as well as adenylyl cyclase itself.[7]
-
Potential Mechanism 2: Upregulation of other PDEs. In response to chronically elevated cAMP, cells may upregulate the expression of other PDE isoforms as a compensatory mechanism to restore normal cAMP homeostasis.
-
Potential Mechanism 3: β-Arrestin Recruitment and Receptor Internalization. As mentioned previously, PKA can phosphorylate GPCRs, leading to β-arrestin recruitment.[4][5] This not only uncouples the receptor from its G-protein but can also lead to its internalization, further reducing the cell's ability to generate cAMP.[5]
Troubleshooting Steps:
-
Pulsatile Dosing: Instead of continuous exposure, try a pulsatile dosing regimen. This may allow for the signaling pathway to reset and prevent the induction of strong desensitization mechanisms.
-
Investigate Feedback Phosphorylation: Use phosphospecific antibodies to examine the phosphorylation status of relevant GPCRs and adenylyl cyclase isoforms over time following this compound treatment.
-
Measure PDE Expression: Use qPCR or Western blotting to assess the expression levels of other PDE family members after prolonged treatment with this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data related to the unexpected effects of this compound.
Table 1: Concentration-Dependent Effects of this compound on Inflammatory Markers in Macrophages (24h treatment)
| This compound (µM) | TNF-α Fold Change (vs. Vehicle) | IL-10 Fold Change (vs. Vehicle) | p-ERK/ERK Ratio (Fold Change) |
| 0.1 | 0.4 ± 0.05 | 2.5 ± 0.3 | 1.2 ± 0.1 |
| 1 | 0.2 ± 0.03 | 4.1 ± 0.5 | 1.8 ± 0.2 |
| 10 | 1.5 ± 0.2 | 3.2 ± 0.4 | 5.3 ± 0.6 |
| 50 | 3.8 ± 0.5 | 1.8 ± 0.2 | 8.9 ± 1.1 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on cAMP and cGMP Signaling in Endothelial Cells (1h treatment)
| Treatment | Intracellular cAMP (pmol/mg protein) | Intracellular cGMP (pmol/mg protein) | p-VASP (Ser239) Fold Change |
| Vehicle | 5.2 ± 0.6 | 1.1 ± 0.2 | 1.0 |
| This compound (1 µM) | 25.8 ± 3.1 | 4.7 ± 0.5 | 3.9 ± 0.4 |
| This compound (1 µM) + L-NAME (100 µM) | 26.1 ± 2.9 | 1.3 ± 0.3 | 1.2 ± 0.2 |
p-VASP (Ser239) is a marker of PKG activation. Data are presented as mean ± SEM.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations, with or without a pro-inflammatory stimulus (e.g., LPS).
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change over the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation for Protein-Protein Interactions
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-β-arrestin2) overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-PDE4D, anti-ERK).
Visualizations of Signaling Pathways and Workflows
Caption: Canonical this compound Signaling Pathway.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin-mediated PDE4 cAMP phosphodiesterase recruitment regulates beta-adrenoceptor switching from Gs to Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. β-Arrestin-mediated PDE4 cAMP phosphodiesterase recruitment regulates β-adrenoceptor switching from Gs to Gi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Effects of PDE4 Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of phosphodiesterase-4 (PDE4) inhibitors, such as Pde4-IN-24, in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PDE4 inhibitors?
A1: Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[1][2] PDE4 inhibitors block this enzyme, leading to increased intracellular cAMP levels.[1][2] This elevation in cAMP suppresses the production of pro-inflammatory mediators, which is the basis for their therapeutic effects in inflammatory diseases.[2][3] The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are distributed in various tissues, including immune cells, brain cells, and epithelial cells.[4][5]
Q2: What are the most common side effects observed with PDE4 inhibitors in animal models?
A2: The most frequently reported side effects of PDE4 inhibitors in animal models, as well as in clinical trials, are gastrointestinal and neurological.[4][6] These include nausea, emesis (vomiting), diarrhea, headache, and dizziness.[7][8] The dose-limiting side effect is often emesis.[9] Some studies in rodents have also noted mesenteric vasculitis with certain second-generation PDE4 inhibitors, although the relevance to human studies has been debated.[7]
Q3: Which PDE4 isoform is primarily associated with emesis?
A3: Inhibition of the PDE4D isoform is most strongly associated with the emetic side effects of these compounds.[4][10] Developing isoform-specific inhibitors that target other PDE4 subtypes while sparing PDE4D is a key strategy to reduce nausea and vomiting.[4]
Q4: Can the route of administration influence the side effect profile?
A4: Yes, the route of administration can significantly impact the side effect profile. Systemic administration (e.g., oral gavage, intraperitoneal injection) is more likely to lead to widespread PDE4 inhibition and associated side effects.[11] Topical administration, for localized inflammatory conditions like atopic dermatitis, can minimize systemic exposure and thereby reduce the incidence of systemic side effects.[11]
Troubleshooting Guides
This section provides structured guidance for addressing specific side effects observed during animal studies with PDE4 inhibitors.
Troubleshooting Guide 1: Managing Gastrointestinal Side Effects (Nausea, Emesis, Diarrhea)
| Observed Issue | Potential Cause | Recommended Action |
| Acute Emesis/Retching shortly after dosing | High peak plasma concentration (Cmax) of the inhibitor. Inhibition of PDE4D in the central nervous system. | 1. Dose Titration: Start with a lower dose and gradually escalate to the desired therapeutic dose over several days.[12] This allows for adaptation. 2. Formulation/Vehicle Optimization: Alter the formulation to slow down absorption and reduce Cmax. 3. Split Dosing: Administer the total daily dose in two or more smaller doses. |
| Diarrhea | High systemic exposure affecting the gastrointestinal tract. | 1. Dose Reduction: Lower the dose to the minimum effective level. 2. Dietary Modification: Ensure animals have free access to food and water to prevent dehydration.[9] Consider providing a more easily digestible diet. 3. Supportive Care: Monitor for signs of dehydration and provide fluid support if necessary. |
| Weight Loss | Reduced food intake due to nausea or general malaise. Increased metabolic rate. | 1. Monitor Food and Water Intake: Quantify daily consumption to assess the severity of the issue. 2. Palatable Diet: Offer a more palatable diet to encourage eating. 3. Pair-Fed Control Group: Include a pair-fed control group to differentiate between drug-induced metabolic effects and reduced food intake. |
Troubleshooting Guide 2: Addressing Neurological Side Effects (e.g., Abnormal Behavior, Sedation)
| Observed Issue | Potential Cause | Recommended Action |
| Sedation or Hypoactivity | Central nervous system effects of the PDE4 inhibitor. | 1. Behavioral Monitoring: Implement a standardized behavioral scoring system to quantify the level of sedation. 2. Time-of-Day Dosing: Alter the time of dosing (e.g., before the dark cycle for nocturnal animals) to minimize disruption of normal activity patterns. 3. Dose-Response Assessment: Determine if the sedation is dose-dependent and identify the highest dose that does not produce this effect. |
| Headache-like Symptoms (inferred from behavior, e.g., head pressing) | Vasodilation or other central nervous system effects. | 1. Observational Scoring: Use a grimace scale or other validated pain assessment tools for rodents. 2. Analgesic Co-administration: Consult with a veterinarian about the potential for co-administering a non-interacting analgesic, although this may confound inflammatory disease models. 3. Environmental Enrichment: Provide a comfortable and enriched environment to reduce stress. |
Data Summary Tables
Table 1: Summary of Common Side Effects of PDE4 Inhibitors in Preclinical Models
| Side Effect | Animal Model(s) | Commonly Implicated PDE4 Inhibitors | Potential Mitigation Strategy |
| Emesis/Nausea | Ferrets, Dogs, Monkeys | Rolipram, Roflumilast | Dose titration, isoform-specific inhibitors (sparing PDE4D) |
| Diarrhea | Rodents, Dogs | Apremilast, Roflumilast | Dose reduction, supportive care |
| Headache | (Inferred from behavioral changes) | Rolipram | Lowering the dose |
| Weight Loss | Rodents | Apremilast | Monitoring food intake, pair-fed controls |
| Mesenteric Vasculitis | Rodents | Cilomilast | Not considered a major safety concern in humans |
Table 2: Example Dose Regimens for PDE4 Inhibitors in Rodent Models
| PDE4 Inhibitor | Animal Model | Disease Model | Dose Range | Route of Administration | Reference |
| Roflumilast | Mouse | Chronic Obstructive Pulmonary Disease (COPD) | 1-5 mg/kg | Oral | [13] |
| Apremilast | Mouse | Psoriasis | 5-20 mg/kg | Oral | [14] |
| Rolipram | Mouse | Depression/Neuroinflammation | 0.1-1 mg/kg | Intraperitoneal | [15] |
| Piclamilast | Mouse | Gastric Emptying | 5 mg/kg | Intraperitoneal | [9] |
Experimental Protocols
Protocol 1: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate species and strain for the disease model (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound) with a sufficient number of animals per group (n=5-8).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring:
-
Clinical Observations: Record clinical signs twice daily, noting any instances of retching, diarrhea, abnormal posture, or changes in activity.
-
Body Weight: Measure body weight daily.
-
Food and Water Intake: Measure consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.
Protocol 2: Assessment of Gastric Emptying as a Surrogate for Nausea
-
Animal Model: Male C57BL/6 mice.[9]
-
Fasting: Fast mice overnight but allow free access to water.
-
Treatment: Administer the PDE4 inhibitor (e.g., at its MTD) or vehicle control via the desired route (e.g., intraperitoneal injection).[9]
-
Test Meal: 30 minutes after treatment, administer a standardized non-caloric, non-absorbable test meal (e.g., containing charcoal or a colored marker) via oral gavage.
-
Euthanasia and Dissection: At a fixed time point after the test meal (e.g., 30-60 minutes), euthanize the mice and carefully dissect the stomach.[9]
-
Measurement: Weigh the stomach contents to determine the amount of the test meal remaining. Gastric retention is calculated as a percentage of the total meal administered. An increase in gastric retention is indicative of nausea.
Visualizations
Caption: PDE4 signaling pathway and the action of an inhibitor.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 13. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of phosphodiesterase-4 suppresses HMGB1/RAGE signaling pathway and NLRP3 inflammasome activation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PDE4 Inhibitors: Rolipram vs. Roflumilast
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory and immune cells. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. This guide provides a detailed comparison of two significant PDE4 inhibitors: Rolipram , a first-generation inhibitor, and Roflumilast (B1684550) , a second-generation inhibitor.
Initial searches for the compound "Pde4-IN-24" did not yield any publicly available data. Therefore, a direct comparison with Rolipram could not be conducted. Instead, this guide offers a comprehensive analysis of Rolipram against the well-characterized and clinically approved Roflumilast to illuminate the evolution and therapeutic nuances of PDE4 inhibitors.
Mechanism of Action
Both Rolipram and Roflumilast are selective inhibitors of the PDE4 enzyme. By blocking the catalytic activity of PDE4, these compounds prevent the degradation of cAMP to its inactive form, 5'-AMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and an increase in anti-inflammatory cytokines.[1]
Roflumilast, a second-generation inhibitor, exhibits greater selectivity for specific PDE4 subtypes, which is believed to contribute to its improved therapeutic window compared to Rolipram.[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Rolipram and Roflumilast against the four PDE4 subtypes (A, B, C, and D). Lower IC50 values indicate higher potency.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference(s) |
| Rolipram | 3 nM | 130 nM | - | 240 nM | [1] |
| Roflumilast | >10,000 nM | 0.84 nM | >10,000 nM | 0.68 nM | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay determines the direct inhibitory effect of a compound on PDE4 enzyme activity.
-
Objective: To quantify the IC50 value of a test compound against a specific PDE4 subtype.
-
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme (specific subtype)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay buffer
-
Test compounds (Rolipram, Roflumilast) and DMSO for control
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction and measure the fluorescence polarization.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[3][4]
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay assesses the anti-inflammatory activity of the inhibitors in a physiologically relevant context.
-
Objective: To measure the dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production by a test compound.
-
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (Rolipram, Roflumilast)
-
ELISA kit for human TNF-α
-
-
Procedure:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 value from the dose-response curve of TNF-α inhibition.[5][6]
Conclusion
This comparative guide highlights the key differences in potency and selectivity between the first-generation PDE4 inhibitor, Rolipram, and the second-generation inhibitor, Roflumilast. Roflumilast demonstrates significantly higher potency for the PDE4B and PDE4D isoforms and a more favorable selectivity profile, which may contribute to its improved clinical utility and tolerability. The provided experimental protocols and diagrams offer a foundational framework for researchers engaged in the discovery and development of novel PDE4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new phosphodiesterase 4 inhibitor roflumilast is efficacious in exercise-induced asthma and leads to suppression of LPS-stimulated TNF-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde4-IN-5: A Comparative Analysis Against Leading PDE4B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-5, against established PDE4B inhibitors Roflumilast, Apremilast, Cilomilast, and Rolipram. This analysis is supported by experimental data on their inhibitory potency and cellular activity.
Initially, a comparative study of "Pde4-IN-24" was requested. However, a thorough search of scientific literature and databases revealed no publicly available information on a compound with this designation. Consequently, this guide focuses on the similarly named and recently developed potent PDE4 inhibitor, Pde4-IN-5 (also known as compound 33a).
At a Glance: Comparative Potency and Cellular Activity
The following tables summarize the key in vitro data for Pde4-IN-5 and other selected PDE4B inhibitors, offering a clear comparison of their biochemical potency and cellular efficacy.
Table 1: In Vitro Inhibitory Potency (IC50) Against PDE4 Isoforms
| Inhibitor | PDE4B (nM) | PDE4A (nM) | PDE4C (nM) | PDE4D (nM) |
| Pde4-IN-5 (compound 33a) | 3.1 | >1000 | >1000 | 4.6 |
| Roflumilast | 0.2 - 0.9 | 0.7 - 0.9 | 3 - 4.3 | 0.68 |
| Apremilast | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| Cilomilast | ~100 - 120 | - | - | - |
| Rolipram | 130 | 3 | - | 240 |
Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme isoforms used. Data is compiled from multiple sources for comparative purposes.
Table 2: Inhibition of LPS-Induced TNF-α Release in Human PBMCs (IC50)
| Inhibitor | IC50 (nM) |
| Pde4-IN-5 (compound 33a) | 15 |
| Roflumilast | ~1 |
| Apremilast | 11 - 110 |
| Cilomilast | >1000 |
| Rolipram | 130 - 490 |
Mechanism of Action: The cAMP Signaling Pathway
Phosphodiesterase 4 (PDE4) is a crucial enzyme family that regulates intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately resulting in the suppression of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators.
Caption: PDE4 Inhibition Signaling Pathway
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
Caption: PDE4 Inhibition Assay Workflow
Principle: The assay utilizes a fluorescently labeled cAMP substrate (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent that specifically recognizes the phosphate (B84403) group on FAM-AMP is then added. The binding of the large binding agent to the small FAM-AMP molecule results in a significant increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus leading to a low fluorescence polarization signal.
Procedure:
-
Compound Preparation: Serially dilute test compounds and a known PDE4 inhibitor (e.g., Rolipram) in DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE4 enzyme and FAM-cAMP in assay buffer.
-
Reaction Setup: Add the diluted compounds and PDE4 enzyme to a 384-well plate and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add the FAM-cAMP substrate to initiate the enzymatic reaction and incubate.
-
Detection: Add a binding agent to stop the reaction and bind to any FAM-AMP produced.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at ~485 nm and emission at ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of LPS-Induced TNF-α Release from Human PBMCs
This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.
Caption: TNF-α Release Assay Workflow
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, such as peripheral blood mononuclear cells (PBMCs), leading to the production and release of inflammatory cytokines, including TNF-α. This assay assesses the ability of PDE4 inhibitors to suppress this inflammatory response.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and seed them into a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 30-60 minutes).
-
LPS Stimulation: Add LPS to the wells to stimulate the cells (a typical concentration is 10-100 ng/mL).
-
Incubation: Incubate the plate for an appropriate duration (e.g., 4 to 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion
Pde4-IN-5 demonstrates high potency and selectivity for the PDE4B and PDE4D isoforms, with significantly less activity against PDE4A and PDE4C. Its cellular activity, as indicated by the inhibition of TNF-α release from human PBMCs, is also notable. This profile suggests that Pde4-IN-5 is a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. This guide provides a framework for the continued evaluation of Pde4-IN-5 and other novel PDE4 inhibitors against established benchmarks in the field.
Comparative Validation of PDE4 Inhibitors Using Knockout Models: A Guide for Researchers
For immediate publication
This guide provides a comparative analysis of prominent Phosphodiesterase 4 (PDE4) inhibitors, with a focus on their validation using knockout models. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory and neurological disorders. This document outlines the performance of selected PDE4 inhibitors, supported by experimental data, and details the methodologies crucial for their evaluation.
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[1] By inhibiting PDE4, intracellular cAMP levels increase, leading to a downstream anti-inflammatory response. This mechanism has made PDE4 a compelling therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and various neurological disorders.[1][2] The PDE4 enzyme family consists of four subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—which are expressed differently across various tissues and cell types.[3]
Comparative In Vitro Inhibitory Activity of PDE4 Inhibitors
The potency of a PDE4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors against different PDE4 subtypes.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4D (IC50, nM) | Primary Therapeutic Use | Reference(s) |
| Roflumilast | - | ~0.8 | ~0.8 | COPD, Plaque Psoriasis | [1][4] |
| Apremilast | ~10-100 | ~10-100 | ~10-100 | Psoriatic Arthritis, Plaque Psoriasis | [5] |
| Crisaborole | - | - | - | Atopic Dermatitis | [3] |
| Rolipram | ~3 | ~130 | ~240 | Research Tool (Antidepressant studies) | [6] |
Modulation of Cytokine Production
A primary mechanism of action for PDE4 inhibitors is the modulation of inflammatory cytokine production. The table below outlines the effects of selected inhibitors on key pro- and anti-inflammatory cytokines.
| Compound | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-17, IL-22) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Cell Type / Model | Reference(s) |
| Roflumilast | ↓ | ↑ | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| Apremilast | ↓ | ↑ | Murine Macrophage Cell Line (RAW 264.7), Human PBMCs | [7][8] |
| Crisaborole | ↓ | - | Human PBMCs | [9] |
↓ indicates a decrease in production, while ↑ indicates an increase.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the signaling cascade affected by PDE4 inhibitors. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and deactivates transcription factors, such as NF-κB, that are responsible for the expression of pro-inflammatory genes.
Validation with Knockout Models
The use of knockout (KO) animal models is a cornerstone for validating the specificity and mechanism of action of a drug candidate. By comparing the drug's effect in wild-type animals versus animals lacking a specific drug target (e.g., a PDE4 subtype), researchers can confirm that the drug's efficacy is indeed mediated through that target.
| Inhibitor | Knockout Model | Key Findings in Knockout Model | Implications for Inhibitor Validation | Reference(s) |
| Rolipram | PDE4D KO Mice | - Antidepressant-like behavior observed.- Reduced sensitivity to Rolipram.- Enhanced memory and hippocampal neurogenesis. | Confirms PDE4D as a key target for Rolipram's neurological effects. | [10][11] |
| Roflumilast | Liver-specific PDE4D KO Mice | Ameliorated hepatic steatosis and kidney injury in diabetic mice. | Suggests PDE4D is a critical mediator in non-alcoholic fatty liver disease and that Roflumilast targets this pathway. | [12] |
| General | PDE4B KO Mice | Defect in T-cell proliferation. | Indicates PDE4B is the primary isoform responsible for mediating the release of TNF-α and is crucial for T-cell function. | [13] |
Experimental Workflow for Knockout Model Validation
The diagram below outlines a typical experimental workflow for validating a PDE4 inhibitor using a knockout mouse model of inflammation.
Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific PDE4 subtype.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
[³H]-cAMP (radiolabeled substrate)
-
Test compounds (dissolved in DMSO)
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a reaction plate, add the PDE4 enzyme and the test compound dilutions. Incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by heat inactivation or addition of a stop solution.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Pass the reaction mixture through an ion-exchange resin column. The charged, unhydrolyzed [³H]-cAMP will be retained by the resin, while the uncharged [³H]-adenosine will pass through.
-
Collect the eluate and quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
In Vivo Validation in a Murine Model of Endotoxemia
Objective: To assess the in vivo efficacy and target engagement of a PDE4 inhibitor in wild-type versus PDE4 knockout mice.
Materials:
-
Wild-type (C57BL/6) mice
-
PDE4 subtype knockout mice (e.g., PDE4D-/-) on a C57BL/6 background
-
PDE4 inhibitor test compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α
Procedure:
-
Acclimate age- and sex-matched wild-type and knockout mice to the experimental conditions.
-
Divide the mice into four groups: (1) Wild-type + Vehicle, (2) Wild-type + Inhibitor, (3) Knockout + Vehicle, and (4) Knockout + Inhibitor.
-
Administer the PDE4 inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
After a set pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response.
-
At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.
-
Prepare serum from the blood samples.
-
Quantify the concentration of TNF-α in the serum using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data using statistical methods (e.g., ANOVA). A significant reduction in TNF-α levels in the Wild-type + Inhibitor group compared to the Wild-type + Vehicle group indicates in vivo efficacy. No significant difference between the Knockout + Vehicle and Knockout + Inhibitor groups would validate that the inhibitor's effect is mediated through the knocked-out PDE4 subtype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-4D Knock-Out and RNA Interference-Mediated Knock-Down Enhance Memory and Increase Hippocampal Neurogenesis via Increased cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE4 Inhibitors: Roflumilast vs. Cilomilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, playing a pivotal role in modulating inflammatory responses. Its inhibition has been a key strategy in the development of novel anti-inflammatory therapeutics, particularly for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This guide provides a detailed comparison of two significant second-generation PDE4 inhibitors: Roflumilast (B1684550), a marketed drug for severe COPD, and Cilomilast (B62225), a compound that underwent extensive clinical investigation for the same indication.
This comparison focuses on their respective efficacy, selectivity, and underlying experimental data to provide valuable insights for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting the Inflammatory Cascade
Both Roflumilast and Cilomilast exert their therapeutic effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, an intracellular second messenger that plays a crucial role in regulating the activity of various immune and inflammatory cells. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. This includes the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and the promotion of anti-inflammatory molecules.[1]
The primary difference in their pharmacological profiles, which has had significant clinical implications, lies in their selectivity for the different PDE4 subtypes (A, B, C, and D).
Caption: PDE4 Signaling Pathway and Inhibition by Roflumilast and Cilomilast.
Quantitative Comparison of In Vitro Efficacy
The potency and selectivity of Roflumilast and Cilomilast have been extensively characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values against the four PDE4 subtypes are crucial determinants of their efficacy and side-effect profiles.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | ~0.7-0.9 | ~0.2-0.84 | ~3-4.3 | ~0.3-0.68 | [2][3] |
| Cilomilast | >1000 | 25-240 | >1000 | 11-61 | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions and splice variants used.
Key Observations:
-
Roflumilast is a significantly more potent pan-PDE4 inhibitor compared to Cilomilast, with sub-nanomolar IC50 values against most subtypes.[2]
-
Cilomilast exhibits a notable selectivity for the PDE4D subtype, being approximately 10-fold more selective for PDE4D than for other subtypes.[6] This selectivity has been linked to its higher incidence of gastrointestinal side effects, as PDE4D is highly expressed in areas of the brain associated with emesis.[1][2]
Preclinical Efficacy in COPD Models
Animal models of COPD, often induced by exposure to cigarette smoke or other irritants, are crucial for evaluating the in vivo efficacy of PDE4 inhibitors.
| Compound | Animal Model | Key Efficacy Endpoints | Observed Effects | Reference |
| Roflumilast | Mouse (Cigarette Smoke-induced) | Pulmonary inflammation (neutrophil and macrophage influx), Emphysema | Significant reduction in inflammatory cell recruitment and suppression of emphysema development. | [7] |
| Roflumilast | Porcine Pancreatic Elastase (PPE)-induced COPD model | Lung alveolar wall destruction (Mean linear intercept) | Significantly lower mean linear intercept compared to vehicle, indicating protection against alveolar wall destruction. | [8] |
| Cilomilast | Various preclinical models | Anti-inflammatory effects | Potent anti-inflammatory effects observed in various animal models of asthma and COPD. | [6] |
Key Observations:
-
Roflumilast has demonstrated robust efficacy in preclinical models of COPD, effectively reducing key pathological features of the disease, including inflammation and emphysematous changes.[7]
-
While specific quantitative data for Cilomilast in these models is less consistently reported in readily available literature, it has been established as a potent anti-inflammatory agent in relevant animal models.[6]
Clinical Efficacy in COPD Patients
The ultimate measure of a drug's efficacy lies in its performance in clinical trials. Both Roflumilast and Cilomilast have undergone extensive Phase II and III clinical trials in patients with COPD.
| Compound | Key Clinical Trial(s) | Primary Efficacy Endpoints | Key Outcomes | Reference |
| Roflumilast | M2-124, M2-125 (Phase III) | Change in pre- and post-bronchodilator FEV1, Rate of moderate to severe exacerbations | Significant improvements in FEV1 (48 mL and 55 mL mean difference vs. placebo, respectively) and a 17% reduction in the rate of moderate to severe exacerbations (pooled analysis). | [9] |
| Roflumilast | REACT (Phase IV) | Rate of moderate or severe exacerbations | In patients with a history of hospitalization, Roflumilast reduced the rate of moderate or severe exacerbations by 22.9% and severe exacerbations by 34.9%. | [10] |
| Cilomilast | Phase III pivotal studies (pooled) | Change in trough FEV1, St. George's Respiratory Questionnaire (SGRQ) total score | Modest improvements in FEV1 (range of 24-44 mL treatment difference vs. placebo) and inconsistent, often not clinically meaningful, improvements in SGRQ scores. | [11][12] |
| Cilomilast | 6-month placebo-controlled study | Change in trough FEV1, SGRQ total score, Rate of exacerbations | 40 mL difference in FEV1 vs. placebo; clinically significant reduction in SGRQ score; higher percentage of exacerbation-free patients (74% vs. 62%). |
Key Observations:
-
Roflumilast has consistently demonstrated a statistically significant and clinically meaningful improvement in lung function (FEV1) and a reduction in the rate of exacerbations in patients with severe COPD.[9][13]
-
Cilomilast showed modest and often not clinically significant improvements in lung function in large Phase III trials.[14] While some earlier studies showed promise, the overall results from the extensive clinical development program did not consistently meet the predefined efficacy endpoints, which ultimately led to the discontinuation of its development.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of purified PDE4.
Caption: Workflow for a Fluorescence Polarization-based PDE4 Inhibition Assay.
Detailed Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., in 100% DMSO). Perform serial dilutions to create a concentration gradient. A positive control inhibitor (e.g., Roflumilast) should be prepared in parallel.
-
Assay Plate Setup: Add the diluted test inhibitor, positive control, or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add a solution of purified, recombinant human PDE4 enzyme to each well (except for "no enzyme" controls). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the enzyme to hydrolyze the substrate.
-
Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate (FAM-AMP). This binding results in a change in fluorescence polarization.
-
Data Acquisition: Read the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
LPS-Induced TNF-α Release Assay in Human PBMCs
This cellular assay measures the functional anti-inflammatory activity of a compound by its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Detailed Methodology:
-
PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and seed them into a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Compound Pre-incubation: Prepare serial dilutions of the test inhibitor and a vehicle control. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to each well (except for unstimulated controls) at a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[16][17]
Conclusion
This comparative guide highlights the key differences in the efficacy and selectivity profiles of Roflumilast and Cilomilast. Roflumilast's greater potency and balanced PDE4 subtype inhibition profile have translated into superior clinical efficacy and a manageable side-effect profile, leading to its successful approval and use in the management of severe COPD. In contrast, Cilomilast's lower potency and selectivity towards PDE4D, while demonstrating anti-inflammatory effects, resulted in a less favorable risk-benefit profile in pivotal clinical trials.
For researchers in the field, this comparison underscores the importance of not only high potency but also a well-balanced selectivity profile for achieving clinical success with PDE4 inhibitors. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel PDE4 inhibitors, facilitating direct and meaningful comparisons with established compounds like Roflumilast.
References
- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 4. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current insights on clinical efficacy of roflumilast for treatment of COPD, asthma and ACOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical COPD study with positive controls, Roflumilast | SMC Laboratories Inc. [smccro-lab.com]
- 9. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The efficacy and safety of cilomilast in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
Validating Pde4-IN-24 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Pde4-IN-24, a phosphodiesterase 4 (PDE4) inhibitor. By objectively comparing its performance with established alternatives and providing detailed experimental protocols, this document serves as a practical resource for researchers seeking to characterize the cellular mechanism of action of novel PDE4 inhibitors.
The PDE4 Signaling Pathway: A Key Regulator of Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells.[1] PDE4 hydrolyzes cAMP to its inactive form, 5'-AMP, thus dampening downstream anti-inflammatory signals.[2] Inhibition of PDE4, for instance by this compound, leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and suppresses the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), thereby reducing the overall inflammatory response.[1][2]
Figure 1. PDE4 Signaling Pathway in Inflammation.
Comparative Analysis of PDE4 Inhibitors
To objectively evaluate the cellular target engagement of this compound, its performance should be compared against well-characterized PDE4 inhibitors such as Roflumilast and Apremilast. The following table summarizes key biochemical and cellular potency data for these compounds, providing a benchmark for experimental results.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 for TNF-α Inhibition (nM) |
| This compound | PDE4 | Data to be determined | Data to be determined |
| Roflumilast | PDE4 | 0.11[3] | ~1-10 (in various human immune cells) |
| Apremilast | PDE4 | 74[4] | 104 (in RAW 264.7 cells)[4] |
Experimental Protocols for Target Validation
Validating the cellular target engagement of this compound requires a multi-faceted approach, combining direct binding assays with functional cellular assays.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5] The principle is that ligand binding increases the thermal stability of the target protein.[5]
Figure 2. Experimental Workflow for CETSA.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1) to a sufficient density.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble PDE4 in each sample by Western blotting using a specific anti-PDE4 antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PDE4 relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of PDE4 and confirms direct target engagement.
-
Measurement of Intracellular cAMP Levels
An increase in intracellular cAMP is a direct functional consequence of PDE4 inhibition.
Detailed Protocol (using a competitive immunoassay kit):
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an agent that increases cAMP production (e.g., forskolin) for a short period.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP tracer.
-
Measure the signal (e.g., fluorescence or luminescence), which is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample using a standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine the EC50 value (the concentration of the inhibitor that produces 50% of the maximal increase in cAMP).
-
Inhibition of TNF-α Release
A key downstream anti-inflammatory effect of PDE4 inhibition is the suppression of TNF-α production from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., PBMCs or RAW 264.7 macrophages) in a multi-well plate.
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production and incubate for an appropriate time (e.g., 4-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α Quantification (ELISA):
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the collected cell supernatants and a standard curve of recombinant TNF-α to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in the samples from the standard curve.
-
Plot the percentage of TNF-α inhibition against the concentration of this compound to determine the IC50 value.
-
Logical Framework for Target Validation
The validation of this compound's target engagement is a logical process that progresses from demonstrating direct physical interaction to confirming the expected downstream functional consequences in a cellular context.
Figure 3. Logical Relationship of Experimental Approaches.
By following the experimental protocols outlined in this guide and comparing the results to established PDE4 inhibitors, researchers can confidently validate the cellular target engagement of this compound and further elucidate its therapeutic potential.
References
- 1. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 5. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDE4 Inhibitors for Anti-Inflammatory Activity: Apremilast vs. Pde4-IN-24
An extensive search for publicly available experimental data on the anti-inflammatory activity of Pde4-IN-24 has yielded no specific results. As such, a direct quantitative comparison with the well-characterized phosphodiesterase 4 (PDE4) inhibitor, Apremilast, cannot be provided at this time. This guide will therefore focus on a comprehensive overview of the anti-inflammatory properties and mechanism of action of Apremilast, presented in the requested format for researchers, scientists, and drug development professionals.
Apremilast: A Clinically Established Oral PDE4 Inhibitor
Apremilast, marketed as Otezla®, is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4)[1]. It is approved for the treatment of psoriasis and psoriatic arthritis[1]. Its anti-inflammatory effects are mediated through the inhibition of PDE4, an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within immune cells[1][2].
Mechanism of Action
The inhibition of PDE4 by Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates the expression of various inflammatory mediators. Specifically, it down-regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23), while up-regulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10)[1][3][4]. This modulation of cytokine expression forms the basis of Apremilast's therapeutic effects in inflammatory diseases[3].
dot
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating cytokine gene transcription.
Quantitative Analysis of Apremilast's Anti-inflammatory Activity
The following table summarizes key quantitative data regarding the in vitro anti-inflammatory activity of Apremilast.
| Parameter | Assay System | Value | Reference |
| TNF-α Inhibition (IC50) | LPS-stimulated human PBMCs | 110 nM | [5] |
| IL-2 Inhibition (IC50) | Stimulated human PBMCs | - | [6] |
| IL-12 Inhibition (IC50) | Stimulated human PBMCs | - | [6] |
| IL-23 Inhibition (IC50) | Stimulated human PBMCs | - | [6] |
| IFN-γ Inhibition (IC50) | Stimulated human PBMCs | 13 nM | [5] |
Note: Specific IC50 values for IL-2, IL-12, and IL-23 were not explicitly stated in the provided search results, though their production is known to be inhibited by Apremilast.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the anti-inflammatory activity of PDE4 inhibitors like Apremilast.
In Vitro PDE4 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a recombinant PDE4 enzyme.
Methodology:
-
A solution of human recombinant PDE4 enzyme is prepared in an appropriate assay buffer.
-
The test compound (e.g., Apremilast) is serially diluted to various concentrations.
-
The enzyme solution is incubated with the different concentrations of the test compound in a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, cyclic AMP (cAMP).
-
The reaction is allowed to proceed for a defined time and is then terminated, often by the addition of a stop reagent.
-
The amount of remaining cAMP or the product, AMP, is quantified. This can be achieved using various methods, including competitive immunoassays (e.g., ELISA, HTRF) or chromatographic techniques.
-
The percentage of PDE4 inhibition for each compound concentration is calculated relative to a vehicle control (no compound).
-
The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model, such as a four-parameter logistic curve.
In Vitro Cytokine Production Assay in Human PBMCs
Objective: To measure the effect of a test compound on the production of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: The isolated PBMCs are washed, counted, and seeded into 96-well cell culture plates at a specific density (e.g., 1 x 106 cells/mL).
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., Apremilast) or vehicle control for a period of time (e.g., 1 hour) at 37°C in a humidified CO2 incubator.
-
Cell Stimulation: An inflammatory response is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to each well (except for unstimulated controls).
-
Incubation: The plates are incubated for a specified duration (e.g., 18-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatants are carefully collected.
-
Cytokine Quantification: The concentration of the target cytokine (e.g., TNF-α, IL-10) in the supernatants is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for cytokine inhibition is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for assessing the anti-inflammatory activity of Apremilast in human PBMCs.
Conclusion
Apremilast is a well-documented PDE4 inhibitor with a clear mechanism of action and proven anti-inflammatory effects, supported by extensive in vitro and clinical data. Its ability to modulate the production of key pro- and anti-inflammatory cytokines makes it an effective therapeutic for certain inflammatory diseases. Unfortunately, the absence of publicly available data for this compound prevents a direct comparison. Further research and publication of data on novel PDE4 inhibitors are necessary to understand their potential relative to established therapies like Apremilast.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phosphodiesterase inhibitors on interleukin-4 and interleukin-13 generation from human basophils - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Pde4-IN-24 Activity: A Comparative Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pde4-IN-24's Performance with Alternative Phosphodiesterase 4 Inhibitors Supported by Experimental Data.
This guide provides a framework for confirming the biological activity of this compound, a potent phosphodiesterase 4 (PDE4) inhibitor, by examining its effects on key downstream signaling markers. By inhibiting the PDE4 enzyme, this compound is expected to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. This elevation in cAMP triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA), leading to the modulation of inflammatory responses. This guide outlines the experimental protocols to measure these effects and presents a comparative analysis with established PDE4 inhibitors, including roflumilast (B1684550) and apremilast.
The PDE4 Signaling Pathway and Points of Measurement
Inhibition of PDE4, the primary enzyme responsible for cAMP degradation in inflammatory cells, leads to an accumulation of intracellular cAMP. This increase in cAMP activates PKA, which in turn phosphorylates downstream targets, including transcription factors like cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then modulates the expression of various genes, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23). The activity of a PDE4 inhibitor can be confirmed by measuring changes at these key points in the pathway.
Caption: PDE4 Inhibition Signaling Pathway.
Comparative Performance of PDE4 Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized PDE4 inhibitors. The following tables summarize key performance indicators, including direct enzyme inhibition (IC50) and cellular activity in suppressing the key inflammatory cytokine, TNF-α.
Table 1: PDE4 Enzyme Inhibition
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDE4D | 0.57[1] | Highly potent and selective for the PDE4D isoform.[1] |
| Roflumilast | PDE4 | ~0.8 | A potent, second-generation PDE4 inhibitor. |
| Apremilast | PDE4 | 74 | An established oral PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. |
| Rolipram | PDE4A | 3[2][3] | A first-generation, prototypical PDE4 inhibitor.[2][3] |
| PDE4B | 130[2][3] | ||
| PDE4D | 240[2][3] |
Table 2: Inhibition of TNF-α Production in Immune Cells
| Compound | Cell Type | IC50 (nM) | Notes |
| This compound | - | Data not publicly available | - |
| Roflumilast | Human Bronchial Explants | ~1 | Effective at clinically relevant concentrations.[4] |
| Apremilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | 110 | Demonstrates a dose-dependent inhibition of TNF-α.[1] |
| Rolipram | LPS-stimulated human monocytes | 40 | Shows potent inhibition of TNF-α production.[5] |
Experimental Protocols for Downstream Marker Analysis
To validate the activity of this compound, a series of in vitro experiments measuring its effect on downstream markers is essential.
Caption: Workflow for assessing this compound activity.
Intracellular cAMP Measurement Assay
Objective: To quantify the increase in intracellular cAMP levels following treatment with this compound.
Methodology:
-
Cell Culture: Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., roflumilast) for 30-60 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
PKA-Mediated CREB Phosphorylation Assay (Western Blot)
Objective: To detect the activation of the downstream kinase PKA by measuring the phosphorylation of its substrate, CREB.
Methodology:
-
Cell Culture and Treatment: Culture and treat immune cells with this compound and an inflammatory stimulus as described above.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB).
-
As a loading control, strip and re-probe the membrane with an antibody for total CREB.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities to determine the ratio of pCREB to total CREB.
Pro-inflammatory Cytokine Release Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α.
Methodology:
-
Cell Culture and Treatment:
-
Isolate and culture human PBMCs.
-
Pre-treat the cells with a range of concentrations of this compound or a reference inhibitor for 1 hour.
-
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and other cytokines.
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the inhibitor and determine the IC50 value.
By following these experimental protocols, researchers can effectively confirm the biological activity of this compound and objectively compare its performance against other PDE4 inhibitors. The provided data tables serve as a benchmark for evaluating the potency and efficacy of this novel compound in modulating the cAMP-PKA signaling pathway and its downstream inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New data forecast more oral PDE4 inhibitors for psoriasis | MDedge [mdedge.com]
- 5. PDE4 inhib News - LARVOL Sigma [sigma.larvol.com]
A Head-to-Head Comparative Guide to Pde4-IN-24 and Other Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-24, with established inhibitors Roflumilast, Apremilast, and Crisaborole. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger that plays a key role in modulating inflammatory responses.[1][2][3] By degrading cAMP, PDE4 dampens down anti-inflammatory signals.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, making PDE4 a prime target for the treatment of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][3][4]
This compound has been identified as a potent and highly selective inhibitor of the PDE4D isoform. This guide provides a comparative analysis of its performance against other widely used PDE4 inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the in-vitro inhibitory activity and cellular efficacy of this compound and other selected PDE4 inhibitors.
Table 1: In-Vitro Inhibitory Activity Against PDE4 Isoforms (IC50, nM)
This table provides a comparison of the half-maximal inhibitory concentration (IC50) of the selected compounds against the four PDE4 isoforms (A, B, C, and D). Lower IC50 values indicate greater potency.
| Inhibitor | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Selectivity Highlight |
| This compound | - | - | - | 0.57 | Highly selective for PDE4D |
| Roflumilast | ~0.7-8.4 | ~0.2-8.4[1][5] | ~3-4.3 | ~0.3-6.8[1][5] | Potent inhibitor of PDE4B and PDE4D |
| Apremilast | 10-100[6][7] | 10-100[6][7] | 10-100[6][7] | 10-100[6][7] | Pan-PDE4 inhibitor |
| Crisaborole | - | - | - | 490 (general PDE4)[8] | General PDE4 inhibitor |
Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Release (IC50, nM)
This table compares the potency of the inhibitors in a cellular context by measuring their ability to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated cells.
| Inhibitor | IC50 for TNF-α Inhibition (nM) | Cell Type |
| This compound | Data not available | - |
| Roflumilast | ~1[3] | Human bronchial explants |
| Apremilast | ~55-110[6][9] | Human peripheral blood mononuclear cells (PBMCs) / Human monocytes |
| Crisaborole | 540 | - |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of PDE4 inhibitors.
In-Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay, a common method for determining the in-vitro potency of PDE4 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 isoforms.
Principle: This assay is based on the change in polarization of fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4. When intact, the small FAM-cAMP molecule rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, a binding agent in the assay mix specifically binds to the product, creating a larger, slower-moving complex with high fluorescence polarization. An inhibitor will prevent this hydrolysis, thus keeping the polarization low.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-labeled cAMP substrate
-
Assay buffer
-
Binding Agent solution
-
Test compounds (e.g., this compound) and a known PDE4 inhibitor as a positive control (e.g., Roflumilast)
-
DMSO for compound dilution
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (for vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction by adding the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay: Inhibition of LPS-Induced TNF-α Release from PBMCs
This protocol describes a cell-based assay to measure the anti-inflammatory effect of PDE4 inhibitors.
Objective: To determine the IC50 of a test compound for the inhibition of TNF-α production in primary human immune cells.
Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which induces a strong inflammatory response, including the release of TNF-α. The test compound is added to the cells prior to LPS stimulation, and its ability to inhibit TNF-α release is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a positive control
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and adjust the cell density.
-
Cell Seeding: Seed the PBMCs into a 96-well plate (e.g., 2 x 10^5 cells/well) and allow them to adhere for a few hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%). Add the diluted compounds or vehicle control to the cells and pre-incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by PDE4 inhibitors and a general experimental workflow for their evaluation.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pde4-IN-24: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides a detailed protocol for the proper disposal of Pde4-IN-24, a research-grade phosphodiesterase-4 (PDE4) inhibitor. Adherence to these procedures is essential for personnel safety, environmental protection, and regulatory compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for "this compound" in the available information, this document outlines a comprehensive disposal procedure based on best practices for similar phosphodiesterase inhibitors.[1][2] It is imperative to consult the official SDS provided by the manufacturer for this compound and to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. PDE4 inhibitors as a class may have biological activity and potential hazards.[3] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a suitable respirator should be used.[2]
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Hazard Profile and Data Summary
The following table summarizes potential hazards associated with research-grade PDE4 inhibitors, based on information for similar compounds. Researchers must verify this information against the specific SDS for this compound.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke while handling. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Do not dispose of down the drain. |
| Reproductive Toxicity | May be suspected of damaging fertility or the unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: For solutions containing this compound, the waste should be collected in a compatible, sealed, and labeled hazardous waste container. The container must be appropriate for the solvent used (e.g., a flammable waste container for alcohol-based solutions). Do not mix incompatible waste streams.
2. Waste Container Labeling:
Proper labeling is critical for safe handling and disposal. As soon as waste is added, the container must be labeled with a hazardous waste tag that includes the following information:[2]
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound" and any other components of the waste, including solvents.[2]
-
The approximate concentration or percentage of each component.[2]
-
The relevant hazard characteristics (e.g., "Toxic," "Harmful," "Aquatic Hazard").[2]
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory.[2]
3. Storage of Hazardous Waste:
-
Waste containers should be stored in a designated and secure satellite accumulation area within or near the laboratory.[2]
-
Ensure that containers are kept tightly closed except when adding waste.[2][5]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[5]
4. Requesting Waste Pickup:
-
Once a waste container is full or has reached its designated accumulation time limit, a waste pickup must be arranged through your institution's EHS department.[2][5]
-
Complete any required hazardous waste pickup forms, providing accurate and detailed information about the waste composition.[5]
-
EHS personnel are trained in the safe handling, transport, and disposal of hazardous materials in compliance with all federal, state, and local regulations.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of research-grade this compound.
By following these procedures and consulting the relevant safety and regulatory documentation, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
